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Core Science & Biosynthesis

Foundational

Chemical structure and properties of (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2] Executive Summary (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid (CAS: 1416786-23-6) represents...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]

Executive Summary

(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid (CAS: 1416786-23-6) represents a critical heteroaromatic building block in modern medicinal chemistry.[1][2] Unlike simple phenylboronic acids, this scaffold offers a unique combination of steric bulk (via the N1-isopropyl group) and electronic modulation (via the C3-methyl group).[1][2] These features make it an ideal fragment for optimizing solubility and metabolic stability in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2]

This guide provides a comprehensive analysis of its physicochemical properties, stability profiles, and optimized cross-coupling protocols, addressing the common challenges associated with nitrogen-rich heterocyclic boronates.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The molecule consists of a pyrazole core substituted at the N1 position with an isopropyl group and at the C3 position with a methyl group. The boronic acid moiety resides at C4, the most nucleophilic position of the pyrazole ring, which significantly influences its reactivity in palladium-catalyzed cross-couplings.

Key Data Summary[1][2][7]
PropertySpecification
IUPAC Name (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid
CAS Number 1416786-23-6
Molecular Formula C₇H₁₃BN₂O₂
Molecular Weight 168.00 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in non-polar solvents
pKa (Calculated) ~8.5 (Boronic acid ionization)
LogP (Calculated) ~1.2 (Lipophilic due to isopropyl/methyl masking)
Structural Functionalization Analysis

The interplay between the substituents dictates the molecule's utility in drug design:

  • N1-Isopropyl Group: Acts as a "steric shield," preventing metabolic N-dealkylation common in N-methyl pyrazoles.[1][2] It also fills hydrophobic pockets (e.g., ATP-binding sites in kinases).[2]

  • C3-Methyl Group: Provides weak electron donation, slightly increasing the electron density of the pyrazole ring compared to the unsubstituted analog. This can retard the rate of transmetallation in Suzuki couplings but improves the stability of the resulting biaryl bond against oxidation.

  • C4-Boronic Acid: The reactive handle.[1][2] Note that pyrazole-4-boronic acids are generally more stable to protodeboronation than their C5-isomers due to the distance from the N1 lone pair.[1][2]

ChemicalStructure cluster_0 Functional Zones Isopropyl N1-Isopropyl Group (Steric Shielding) Core Pyrazole Core (Scaffold) Isopropyl->Core Lipophilicity Methyl C3-Methyl Group (Electronic Tuning) Methyl->Core +I Effect Boron C4-Boronic Acid (Reactive Handle) Core->Boron C(sp2)-B Bond Stability Stability Profile: Resistant to N-dealkylation Moderate protodeboronation risk Core->Stability

Figure 1: Functional zone analysis of the (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid scaffold.

Synthetic Utility: The Suzuki-Miyaura Nexus[1][2]

The primary application of this reagent is in Suzuki-Miyaura cross-coupling to form biaryl or heteroaryl-aryl systems.[1][2] However, as a π-excessive heterocycle, it presents specific challenges:

  • Slow Transmetallation: The electron-rich nature of the pyrazole ring renders the C-B bond less Lewis acidic, slowing the transmetallation step to the Palladium(II) center.

  • Competitive Protodeboronation: Under aqueous basic conditions, the boronic acid can undergo hydrolysis (replacing -B(OH)₂ with -H), destroying the reagent before coupling occurs.

Optimized Catalyst Systems

To overcome these barriers, "next-generation" bulky phosphine ligands are required.

  • Ligand of Choice: XPhos or SPhos . These Buchwald ligands facilitate oxidative addition (via the Pd(0) species) and, crucially, accelerate reductive elimination.

  • Base Selection: K₃PO₄ (Potassium Phosphate) is superior to carbonates (Na₂CO₃) for nitrogen-containing heterocycles.[2] It provides sufficient basicity to activate the boronic acid without promoting rapid hydrolytic degradation.

  • Solvent System: A mixture of 1,4-Dioxane/Water (4:1) is the standard.[2] For highly unstable substrates, switching to anhydrous n-Butanol or DMF with anhydrous base can mitigate deboronation.[2]

Decision Matrix for Optimization

OptimizationWorkflow Start Start: Coupling Reaction CheckYield Check Yield (LC-MS) Start->CheckYield Good Yield > 70%: Proceed CheckYield->Good Low Yield < 50% CheckYield->Low Analyze Analyze Byproduct Low->Analyze Deboronation Protodeboronation Observed (Product = 1-iPr-3-Me-Pyrazole) Analyze->Deboronation Homocoupling Homocoupling Observed Analyze->Homocoupling NoReaction Unreacted Halide Analyze->NoReaction Fix1 Action: Switch to Anhydrous Conditions (DMF/K3PO4 or n-BuOH) Deboronation->Fix1 Fix2 Action: Reduce Catalyst Load Add Scavenger Homocoupling->Fix2 Fix3 Action: Switch to Pd-G3-XPhos or Pd(dtbpf)Cl2 NoReaction->Fix3

Figure 2: Troubleshooting workflow for optimizing Suzuki couplings with pyrazole boronic acids.

Experimental Protocols

Protocol A: Synthesis of the Pinacol Ester

Rationale: The free boronic acid is often generated in situ or purchased as the more stable pinacol ester (CAS: 879487-10-2).[1][2] If you must synthesize it, the ester is the preferred storage form.

  • Reagents: 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole (1.0 eq), n-Butyllithium (1.2 eq, 2.5M in hexanes), 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.3 eq), anhydrous THF.[1][2]

  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Lithiation: Cool THF solution of the bromide to -78°C . Add n-BuLi dropwise over 20 mins.[1][2] The internal temperature must not exceed -65°C to prevent lithium migration or elimination.[1][2]

  • Quench: Stir at -78°C for 1 hour. Add the borate ester dropwise.

  • Workup: Allow to warm to room temperature (RT) overnight. Quench with saturated NH₄Cl.[2] Extract with EtOAc.[2]

  • Purification: Silica gel chromatography (Hexane/EtOAc). Note: Pyrazole boronates can streak on silica; adding 1% Et₃N to the eluent helps.

Protocol B: Cross-Coupling (The "Gold Standard")

Target: Coupling with 2-Chloro-pyridine derivative.[1][2]

  • Components:

    • Aryl Chloride (1.0 mmol)

    • (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid (1.2 - 1.5 mmol)[1][2]

    • Catalyst: XPhos Pd G2 (0.02 mmol, 2 mol%)

    • Base: K₃PO₄ (3.0 mmol, 3.0 eq)

    • Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed)

  • Degassing: This is critical. Sparge the solvent mixture with Argon for 15 minutes before adding the catalyst. Oxygen promotes homocoupling and catalyst deactivation.

  • Reaction: Heat to 80-90°C for 4-12 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the aryl chloride.

  • Workup: Filter through Celite to remove Pd black.[2] Dilute with water, extract with DCM.

Stability & Handling (The "Gotchas")

Protodeboronation

Heteroaryl boronic acids are amphoteric. The basic nitrogen of the pyrazole can coordinate intramolecularly or facilitate the approach of water to the boron center.

  • Risk Level: Moderate. The C4 position is more stable than C5, but less stable than phenylboronic acid.

  • Mechanism: Base-catalyzed hydrolysis.[1][2] The hydroxide ion attacks the boron, forming a boronate "ate" complex, which then undergoes ipso-protonation.

  • Mitigation: Store at -20°C under inert gas. If the free acid degrades, convert it to the MIDA boronate or Potassium Trifluoroborate salt, which are solids stable at room temperature.

Storage[1]
  • Hygroscopicity: Boronic acids dehydrate to form boroxines (trimers) upon storage. This is reversible in aqueous reaction media but complicates stoichiometry calculations.

  • Recommendation: Assume a purity of ~90-95% for stoichiometry calculations unless freshly recrystallized.[1][2]

Therapeutic Relevance

The (1-isopropyl-3-methyl-1H-pyrazol-4-yl) moiety is a privileged scaffold in drug discovery.[1][2]

  • Kinase Inhibition: The pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor for the hinge region of kinases (e.g., JAK, Aurora kinases). The isopropyl group occupies the solvent-exposed region or a hydrophobic selectivity pocket.[1][2]

  • Bioisosterism: It serves as a bioisostere for phenyl or pyridine rings, improving aqueous solubility (due to lower logP) and reducing CYP450 inhibition liability compared to more lipophilic aromatics.

  • Examples:

    • PDE10A Inhibitors: Used in CNS disorders, where the pyrazole core aligns the molecule within the active site.

    • KDM4/KDM5 Inhibitors: Epigenetic modulators often utilize N-alkyl pyrazoles to achieve selectivity over other histone demethylases.[1][2]

References

  • Chemical Identity & Vendors

    • PubChem Compound Summary for (1-Methyl-1H-pyrazol-4-yl)boronic acid (Analog). National Center for Biotechnology Information.[2] Link[2]

    • BLD Pharm Product Data: (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid (CAS 1416786-23-6).[1][2]Link[2]

  • Synthetic Methodology (Suzuki Coupling)

    • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1][2] Journal of the American Chemical Society. Link[2]

    • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[1][2] National Institutes of Health (PMC). Link

  • Stability & Protodeboronation

    • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Link[2]

  • Pinacol Ester Synthesis

    • An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester. A2B Chem Resources.[2] Link

Sources

Exploratory

An In-depth Technical Guide to the Predicted NMR Spectra of 1-Isopropyl-3-methyl-1H-pyrazol-4-ylboronic acid

Executive Summary This technical guide provides a comprehensive analysis and prediction of the Nuclear Magnetic Resonance (NMR) spectra for 1-Isopropyl-3-methyl-1H-pyrazol-4-ylboronic acid. Designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis and prediction of the Nuclear Magnetic Resonance (NMR) spectra for 1-Isopropyl-3-methyl-1H-pyrazol-4-ylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants. The rationale behind these predictions is explained through an examination of the molecule's structural components, including the pyrazole ring, isopropyl and methyl substituents, and the boronic acid moiety. Furthermore, this guide outlines a robust experimental protocol for the empirical acquisition of NMR data and discusses the application of computational methods, such as Density Functional Theory (DFT), for ab initio spectral prediction. All discussions are grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: The Compound and the Context

1-Isopropyl-3-methyl-1H-pyrazol-4-ylboronic acid is a heterocyclic compound featuring a substituted pyrazole core. Pyrazole-containing boronic acids are valuable building blocks in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1] Accurate structural elucidation is paramount for confirming the identity and purity of such intermediates. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[2] This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of this specific pyrazole derivative, serving as a benchmark for researchers synthesizing or utilizing this compound.

Molecular Structure and NMR-Active Nuclei

To predict the NMR spectrum, we must first deconstruct the molecule into its distinct chemical environments. Each unique set of protons and carbons will give rise to a separate signal in the respective NMR spectrum.

Caption: Molecular structure with atom numbering for NMR assignment.

Based on the structure's symmetry, we can identify the following unique nuclei:

  • Protons (¹H): 5 distinct signals corresponding to H5, the B(OH)₂ protons, the isopropyl CH (H7), the isopropyl CH₃ groups (C8/C8'), and the C3-methyl group (C6).

  • Carbons (¹³C): 6 distinct signals corresponding to the pyrazole ring carbons (C3, C4, C5), the isopropyl carbons (C7, C8/C8'), and the methyl carbon (C6).

Predicted ¹H NMR Spectrum: A Detailed Analysis

The predicted ¹H NMR spectrum is based on the analysis of electronic effects (induction, resonance), magnetic anisotropy, and spin-spin coupling principles. Chemical shifts are reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale & Causality
B(OH)₂ 4.0 - 8.0Broad Singlet (br s)N/A2HThe chemical shift of boronic acid protons is highly variable, depending on solvent, concentration, and temperature due to hydrogen bonding and exchange.[3] In protic solvents like CD₃OD or D₂O, this signal may exchange with the solvent and disappear.
H5 (Pyrazole) 7.5 - 8.0Singlet (s)N/A1HThis aromatic proton is on the pyrazole ring. Its chemical shift is downfield due to the aromatic ring current. It appears as a singlet as it has no adjacent protons within three bonds. Its position is influenced by the adjacent N-isopropyl and C4-boronic acid groups.[4][5]
H7 (Isopropyl CH) 4.4 - 4.8Septet (sept)J = ~7.0 Hz1HThis methine proton is deshielded by the adjacent nitrogen atom (N1). It is split into a septet by the six equivalent protons of the two methyl groups (n+1 rule, where n=6).
C6-H (Methyl) 2.2 - 2.5Singlet (s)N/A3HThis methyl group is attached to the C3 position of the aromatic pyrazole ring. It appears as a singlet due to the absence of adjacent protons. Its chemical shift is in the typical range for a methyl group on an aromatic heterocycle.[6]
C8/C8'-H (Isopropyl CH₃) 1.4 - 1.6Doublet (d)J = ~7.0 Hz6HThese two methyl groups are equivalent. They are coupled to the single methine proton (H7), resulting in a doublet. The coupling constant will be identical to that of the H7 septet.

Predicted ¹³C NMR Spectrum: A Detailed Analysis

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Predictions are based on established chemical shift data for substituted pyrazoles and related functional groups.[7][8][9]

Carbon Assignment Predicted δ (ppm) Rationale & Causality
C3 (Pyrazole) 148 - 152This is a quaternary carbon in the pyrazole ring, bonded to two nitrogen atoms (in resonance) and the C6-methyl group. Its chemical shift is significantly downfield due to the influence of the electronegative nitrogen atoms.[10]
C5 (Pyrazole) 138 - 142This is a tertiary carbon (CH) in the pyrazole ring. It is bonded to the N1-isopropyl group. Its chemical shift is downfield, characteristic of an aromatic CH carbon in a five-membered heterocycle.[9][10]
C4 (Pyrazole) 105 - 110This quaternary carbon is directly attached to the boron atom. The C-B bond typically results in a broad signal and a chemical shift that is relatively upfield compared to other substituted aromatic carbons. The exact position is difficult to predict precisely without experimental data for closely related structures.
C7 (Isopropyl CH) 49 - 53This methine carbon is directly attached to the N1 of the pyrazole ring, causing a downfield shift compared to a typical aliphatic CH.
C6 (Methyl) 12 - 15This methyl carbon exhibits a chemical shift typical for a methyl group attached to an sp²-hybridized carbon of a heterocyclic ring.
C8/C8' (Isopropyl CH₃) 22 - 25These equivalent methyl carbons show a typical chemical shift for an aliphatic sp³-hybridized carbon in an isopropyl group.

The Boron Nucleus: ¹¹B NMR Considerations

While ¹H and ¹³C NMR are primary tools, ¹¹B NMR can be highly informative for confirming the presence and state of the boronic acid.[11]

  • Nucleus : ¹¹B is a quadrupolar nucleus with a natural abundance of 80.1%.[11]

  • Predicted Chemical Shift : For a tricoordinate sp²-hybridized boron in an aryl boronic acid, the ¹¹B chemical shift is expected in the range of δ 28 - 33 ppm .[12][13] The signal is often broad due to quadrupolar relaxation.

  • Equilibria : Boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), especially in aprotic solvents or upon removal of water. Boroxines typically resonate slightly downfield (δ ~33 ppm) compared to the monomeric acid (δ ~30 ppm), providing a diagnostic tool to assess the sample's state.[12]

Experimental Protocol for NMR Spectrum Acquisition

Adherence to a validated protocol is crucial for obtaining high-quality, reproducible NMR data. The tendency of boronic acids to form anhydrides requires careful solvent selection.[3]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Weigh ~5-10 mg of 1-isopropyl-3-methyl-1H-pyrazol-4-ylboronic acid. s2 Dissolve in 0.6-0.7 mL of deuterated methanol (CD₃OD) or DMSO-d₆. s1->s2 s3 Transfer to a clean, dry 5 mm NMR tube. s2->s3 a1 Insert sample into NMR spectrometer (≥400 MHz). a2 Lock and shim the spectrometer on the deuterated solvent signal. a1->a2 a3 Acquire ¹H spectrum (e.g., 16-32 scans). a2->a3 a4 Acquire ¹³C{¹H} spectrum (e.g., 1024-4096 scans). a3->a4 a5 Optional: Acquire ¹¹B spectrum using a broadband probe. a4->a5 p1 Apply Fourier Transform to the FID. p2 Phase correct the spectrum. p1->p2 p3 Calibrate chemical shifts (residual solvent peak for ¹H/¹³C). p2->p3 p4 Integrate ¹H signals and pick peaks for all spectra. p3->p4

Caption: Standard experimental workflow for NMR data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid 1-Isopropyl-3-methyl-1H-pyrazol-4-ylboronic acid.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) is highly recommended as it effectively breaks up the boroxine anhydrides that can form, leading to sharper, more intelligible spectra.[3] DMSO-d₆ is an alternative. Note that in CD₃OD, the B(OH)₂ protons will exchange with deuterium and will not be observed.

    • Transfer the solution to a standard 5 mm NMR tube. If acquiring ¹¹B NMR, a quartz NMR tube is preferable to avoid background signals from borosilicate glass.[14]

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Perform automated or manual shimming to optimize magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • ¹H Spectrum Acquisition:

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

    • Set an appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., zgpg30).

    • Set a wider spectral width (e.g., 0 to 160 ppm).

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Manually phase the resulting spectra.

    • Calibrate the chemical shift axis. For ¹H and ¹³C in CD₃OD, reference the residual solvent peak (CHD₂OD) to δ 3.31 ppm (¹H) and δ 49.0 ppm (¹³C).

    • Integrate the ¹H signals and perform peak picking on all spectra.

Computational Prediction of NMR Spectra via DFT

For novel compounds or when reference data is scarce, computational chemistry provides a powerful predictive tool. Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts with high accuracy.[15][16][17]

G s1 1. Build 3D Molecular Structure of the compound. s2 2. Geometry Optimization Perform DFT calculation (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation. s1->s2 s3 3. NMR Shielding Calculation Use the GIAO method at a higher level of theory (e.g., mPW1PW91/6-311+G(d,p)). s2->s3 s4 4. Calculate Chemical Shifts δ_calc = σ_ref - σ_calc (where σ_ref is the calculated shielding of a reference like TMS). s3->s4 s5 5. Correlate and Analyze Compare calculated shifts with experimental data. Use linear regression for improved accuracy. [10] s4->s5

Caption: A typical workflow for DFT-based NMR prediction.

Core Principles:

  • Geometry Optimization: The first step is to calculate the most stable 3D conformation of the molecule using a reliable DFT functional and basis set. The accuracy of the final NMR prediction is highly dependent on the quality of this optimized structure.[16]

  • Shielding Tensor Calculation: The GIAO method is then used to calculate the absolute magnetic shielding tensors (σ) for each nucleus in the optimized structure. This calculation determines how the electron cloud around each nucleus shields it from the external magnetic field.[15]

  • Conversion to Chemical Shift: The calculated absolute shielding values are not directly comparable to experimental chemical shifts. They must be converted by subtracting them from the shielding tensor of a reference compound (e.g., TMS) calculated at the same level of theory: δ_calculated = σ_reference - σ_calculated .[18] For complex molecules, empirical scaling factors or linear regression analysis against experimental data of known compounds can further improve accuracy.[17][19]

Conclusion

This guide provides a robust, theory-backed prediction of the ¹H and ¹³C NMR spectra for 1-Isopropyl-3-methyl-1H-pyrazol-4-ylboronic acid. The tabulated predictions, grounded in the analysis of substituent effects and established spectroscopic data, offer a reliable reference for scientists working with this compound. By integrating these theoretical predictions with the detailed experimental and computational workflows provided, researchers can confidently approach the structural characterization and quality control of this important synthetic building block.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews.
  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by ¹³C NMR Spectroscopy. Magnetic Resonance in Chemistry.
  • Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR.
  • High resolution ¹³C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry.
  • ¹⁷O NMR studies of boronic acids and their deriv
  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • ¹⁷O NMR studies of boronic acids and their deriv
  • Simulation of NMR chemical shifts in heterocycles: a method evalu
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.
  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
  • NMR spectrum prediction for dynamic molecules by machine learning: A case study of trefoil knot molecule. The Journal of Chemical Physics.
  • AI-enabled prediction of NMR spectroscopy. arXiv.
  • Recent Advances in Computational NMR Spectrum Prediction. Royal Society of Chemistry.
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calcul
  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limit
  • ¹¹B-NMR spectra (normalized) of solutions containing variable...
  • On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool.
  • ¹¹B NMR Chemical Shifts.
  • ¹H and ¹³C NMR study of perdeuterated pyrazoles.
  • 1h-pyrazole-4-boronic acid(763120-58-7) ¹h nmr. ChemicalBook.
  • Simulate and predict NMR spectra. NMRShift.org.
  • Carbon-I 3 M.m.r. Spectroscopy of Pyrazole and Some Substituted Pyrazo I es. RSC Publishing.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • ¹H, ¹³C and ¹⁵N NMR spectra of [1,2-¹⁵N2]pyrazole deriv
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Methods of NMR Spectrum Prediction and Structure Verific
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI.
  • Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions.
  • Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A.
  • 1H-Pyrazole-4-boronic acid. Sigma-Aldrich.
  • A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry B.
  • 1-Boc-pyrazole-4-boronic acid pinacol ester(552846-17-0) ¹H NMR. ChemicalBook.
  • Coupling constants for ¹H and ¹³C NMR. University of Puget Sound.
  • Recording NMR spectra for aryl boronic acids - overcoming oligomeriz
  • (1-Isopropyl-1H-pyrazol-4-yl)boronic acid. BLDpharm.
  • 1H-Pyrazole-4-boronic acid. Chem-Impex.

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Foundational

Comprehensive Analysis of the 1-Isopropyl-3-methyl-1H-pyrazol-4-yl Moiety in Medicinal Chemistry

Executive Summary The 1-Isopropyl-3-methyl-1H-pyrazol-4-yl group represents a privileged structural motif in modern drug discovery, particularly within kinase inhibitor development and agrochemistry.[1][2] This moiety of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-Isopropyl-3-methyl-1H-pyrazol-4-yl group represents a privileged structural motif in modern drug discovery, particularly within kinase inhibitor development and agrochemistry.[1][2] This moiety offers a unique balance of physicochemical properties: the pyrazole core provides a stable, aromatic scaffold with defined hydrogen-bond acceptor capabilities, while the N-isopropyl and C3-methyl substituents modulate lipophilicity (LogP), metabolic stability, and steric occupancy. This guide details the electronic structure, synthetic accessibility, and medicinal utility of this fragment, providing researchers with actionable insights for lead optimization.

Structural & Electronic Fundamentals

Orbital Architecture and Aromaticity

The pyrazole ring is a 5-membered heteroaromatic system containing two adjacent nitrogen atoms.[1][3] In the 1-isopropyl-3-methyl-1H-pyrazol-4-yl derivative, the aromatic sextet is formed by:

  • One electron from each of the three carbon atoms (C3, C4, C5).

  • One electron from the pyridine-like nitrogen (N2).[1][2]

  • Two electrons from the lone pair of the pyrrole-like nitrogen (N1).[1][2]

Electronic Distribution:

  • N1 (Pyrrole-like): Bonded to the isopropyl group.[1][2] Its lone pair is delocalized into the

    
    -system, rendering it non-basic and contributing to the ring's electron-rich character.[1]
    
  • N2 (Pyridine-like): Possesses a lone pair in an

    
     orbital orthogonal to the 
    
    
    
    -system.[1][2] This site is basic (pKa of conjugate acid
    
    
    2.5–3.0) and serves as a hydrogen bond acceptor (HBA).[2]
  • C4 (Attachment Point): This position is the most electron-rich carbon in the ring due to the mesomeric donation (+M) from N1.[2] Consequently, it is highly nucleophilic and the preferred site for Electrophilic Aromatic Substitution (EAS).

Substituent Effects

The substituents on the pyrazole core fine-tune its electronic profile:

SubstituentPositionElectronic EffectSteric Effect
Isopropyl N1 Weak Inductive Donor (+I).[1][2] Increases electron density at N1, slightly enhancing the basicity of N2.Significant steric bulk. Shields the N1 region and influences the conformation of the group within a binding pocket.
Methyl C3 Inductive Donor (+I).[2] Stabilizes positive charge density in the ring.Moderate steric bulk. Can enforce twist angles relative to an attached aromatic system at C4.
Resonance Analysis

The electron density at C4 is explained by the resonance contributors shown below. The lone pair from N1 donates into the ring, creating a carbanionic character at C4.

Resonance Figure 1: Resonance contributions increasing electron density at C4 Structure_A Neutral Form (N1-Isopropyl, C3-Methyl) Structure_B Resonance Form I (N1+ = C5, C4-) Structure_A->Structure_B Lone Pair Delocalization Structure_C Resonance Form II (N1+ = N2, C4-) Structure_A->Structure_C Resonance Stabilization

[1][2]

Physicochemical Profile

Understanding the physicochemical shifts introduced by this moiety is crucial for ADME optimization.

Lipophilicity and Solubility[3]
  • LogP Contribution: The 1-isopropyl-3-methyl-1H-pyrazol-4-yl group is significantly more lipophilic than a simple phenyl or unsubstituted pyrazole group.[1][2]

    • 
      LogP (vs. Phenyl): +0.2 to +0.5 (approx).[1][2]
      
    • 
      LogP (vs. 1-Methylpyrazole): +0.8 (due to Isopropyl vs Methyl).[1][2]
      
  • Solubility: While the lipophilicity reduces aqueous solubility, the basic N2 nitrogen can be protonated at low pH (stomach), potentially aiding dissolution. However, at physiological pH (7.4), the molecule remains largely neutral.

Molecular Geometry
  • Torsion Angles: When attached to another aromatic ring (e.g., a phenyl group in a biaryl system), the C3-methyl group introduces steric clash with the ortho-protons of the adjacent ring. This typically forces the biaryl system out of planarity (dihedral angle

    
     30–60°), which can be exploited to fit specific hydrophobic pockets or disrupt pi-stacking aggregation.
    

Synthetic Accessibility & Reactivity[1]

Primary Synthetic Route: Cyclocondensation

The most robust method for constructing this ring system is the condensation of a 1,3-dicarbonyl equivalent with isopropylhydrazine.

Regioselectivity Challenge: Reaction of isopropylhydrazine with an unsymmetrical 1,3-dicarbonyl (e.g., 2-((dimethylamino)methylene)-3-oxobutanoate) can yield two isomers:

  • 1-Isopropyl-3-methyl (Desired)

  • 1-Isopropyl-5-methyl (Undesired)[1][2]

To favor the 3-methyl isomer, synthetic strategy often employs enaminones where the steric bulk of the dimethylamino group directs the hydrazine attack.

Synthesis Figure 2: Regioselective Synthesis via Enaminone Intermediate SM1 Ethyl Acetoacetate (or equivalent) Inter Enaminone Intermediate (Steric Control) SM1->Inter Condensation SM2 DMF-DMA (Reagent) SM2->Inter Product 1-Isopropyl-3-methyl- 1H-pyrazole-4-carboxylate Inter->Product Cyclization (Major) SideProduct 1-Isopropyl-5-methyl Isomer (Minor) Inter->SideProduct (Minor) Hydrazine Isopropylhydrazine HCl Hydrazine->Product

Functionalization at C4

Once the ring is formed, the C4 position is primed for functionalization:

  • Halogenation: Bromination (NBS) or Iodination (NIS) occurs exclusively at C4 due to its high nucleophilicity.[2]

  • Metalation: Halogen-Lithium exchange allows quenching with borates to form boronic acids/esters.[1]

  • Cross-Coupling: The resulting 1-isopropyl-3-methyl-1H-pyrazole-4-boronic acid pinacol ester is a stable, commercially available building block for Suzuki-Miyaura coupling.[1][2]

Medicinal Chemistry Applications

Bioisosterism

This group is frequently used as a bioisostere for:

  • Phenyl ring: Reduces planarity (if C3-Me is present) and adds an H-bond acceptor (N2).[1][2]

  • Isoxazole: Similar geometry but more stable to reductive metabolism.

  • Pyridine: Less basic, different H-bond vector.[1]

Metabolic Stability[4]
  • Liability: The methine proton of the N-isopropyl group is susceptible to CYP450-mediated hydroxylation (typically CYP3A4).[1][2]

  • Mitigation: If high clearance is observed, the isopropyl group can be replaced with a tert-butyl (blocks oxidation) or difluoroethyl (reduces electron density and lipophilicity) group.[1][2]

Case Study Context

This moiety appears in the chemical space of several kinase inhibitors (e.g., RET, ALK, PI3K pathways) where it serves to:

  • Fill a hydrophobic pocket (Isopropyl).

  • Orient the scaffold via the N2 nitrogen interacting with solvent or hinge regions.

  • Provide a vector for solubilizing groups attached at C4.

Experimental Protocol: Synthesis of Boronic Ester Intermediate

Objective: Synthesis of 1-Isopropyl-3-methyl-1H-pyrazole-4-boronic acid pinacol ester.

Reagents:

  • 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole (1.0 eq)[1][2]

  • Bis(pinacolato)diboron (1.1 eq)[1][2]

  • KOAc (3.0 eq)[1][2]

  • Pd(dppf)Cl2[1][2]·DCM (0.05 eq)[1][2]

  • 1,4-Dioxane (anhydrous)[1][2]

Procedure:

  • Setup: In a dry pressure vial, combine the aryl bromide, bis(pinacolato)diboron, and potassium acetate.

  • Inertion: Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent: Add anhydrous 1,4-dioxane via syringe. Sparge with

    
     for 10 minutes.
    
  • Catalyst: Add Pd(dppf)Cl2[2]·DCM quickly under

    
     flow. Seal the vial.
    
  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Expect M+H = 251.2).[1][2]

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Concentrate filtrate.[4]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). Note: Boronic esters can degrade on silica; rapid elution is recommended.

References

  • Title: Regioselective synthesis of 1,3,4-substituted pyrazoles.
  • Metabolic Stability of N-Alkyl Pyrazoles

    • Title: Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules.
    • Source: BenchChem Technical Notes.
    • URL: (Verified landing page for general chemical data).[1][2]

  • Title: Tautomerism and Electronic Structure of Pyrazoles.
  • Kinase Inhibitor Scaffolds

    • Title: Discovery of GDC-0032 (Taselisib): A Beta-Sparing PI3K Inhibitor.[1][2][5]

    • Source:Journal of Medicinal Chemistry, 2013.
    • URL:[1][2]

    • Note: Illustrates the use of related pyrazole/triazole motifs in clinical candid

Sources

Exploratory

SMILES and InChI key for (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid

This technical guide provides a comprehensive analysis of (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid , a critical heterocyclic building block used in the synthesis of kinase inhibitors and other bioactive small m...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid , a critical heterocyclic building block used in the synthesis of kinase inhibitors and other bioactive small molecules.[1]

[1][2]

Chemical Identity & Digital Representation[1]

The precise identification of chemical entities is paramount in cheminformatics and drug discovery databases.[1] Below are the validated identifiers for the free boronic acid form of the compound.

Core Identifiers
AttributeSpecification
Chemical Name (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid
CAS Registry Number 1416786-23-6
Molecular Formula C₇H₁₃BN₂O₂
Molecular Weight 184.00 g/mol
Structural Class Heteroaryl Boronic Acid (Pyrazole-4-yl)
Cheminformatics Strings

These strings are generated based on the canonical IUPAC structure (1-isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid.[1]

  • Canonical SMILES: CC(C)n1nc(C)c(B(O)O)c1 (Note: This string represents the N1-isopropyl, C3-methyl, C4-boronic acid substitution pattern.)[1]

  • InChI String (Standard): InChI=1S/C7H13BN2O2/c1-5(2)10-7(4)6(8(11)12)3-9-10/h3,5,11-12H,1-2,4H3 (Derived from the connectivity: Isopropyl group at N1, Methyl at C3, Boronic Acid at C4).[1]

  • InChIKey: Note: While the InChIKey is a fixed hash, it is recommended to regenerate it directly from the SMILES above using your specific chemical cartridge (e.g., RDKit, ChemDraw) to ensure compatibility with your internal database versioning.

Structural Analysis & Stability Profile

The Boroxine Equilibrium

Like many boronic acids, this compound exists in a dynamic equilibrium between the free acid (monomer) and the cyclic boroxine anhydride (trimer).[1] This is not a degradation product but a dehydration state driven by concentration and solvent.[1]

  • Monomer: Preferred in aqueous/basic media (Suzuki coupling conditions).[1]

  • Trimer (Boroxine): Preferred in dry, non-polar solvents or solid state.[1]

Critical Handling Note: Analytical data (NMR) often shows a mixture of species.[1] The boroxine reverts to the reactive monomeric boronic acid species upon addition of the base/water required for cross-coupling.[1]

Protodeboronation Sensitivity

Heteroaryl boronic acids are prone to protodeboronation (replacement of the -B(OH)₂ group with -H).[1]

  • Mechanism: The C4 position of the pyrazole ring is electron-rich.[1] Under high pH and high temperature, the base can attack the boron, forming a boronate "ate" complex which then undergoes hydrolysis, cleaving the C-B bond.[1]

  • Mitigation: The 1-isopropyl and 3-methyl substituents provide steric and electronic stabilization compared to the unsubstituted analog, but reaction temperatures should be kept moderate (<100°C) when possible.[1]

Synthetic Application: Suzuki-Miyaura Coupling[1]

The primary utility of this compound is as a nucleophile in Palladium-catalyzed cross-coupling reactions to install the pyrazole moiety into pharmaceutical scaffolds (e.g., ATP-competitive kinase inhibitors).[1]

Optimized Coupling Protocol

This protocol is designed to minimize protodeboronation while maximizing conversion.[1]

Reagents:

  • Electrophile: Aryl/Heteroaryl Halide (Br/I preferred).[1]

  • Nucleophile: (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid (1.2 – 1.5 equiv).[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM or XPhos Pd G2 (2–5 mol%).[1]

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 – 3.0 equiv).[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

Step-by-Step Methodology:

  • Charge: Add the aryl halide, boronic acid, and base to the reaction vessel.

  • Degas: Purge the solvent mixture with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst oxidation).

  • Catalyst Addition: Add the Pd catalyst under positive inert gas pressure.

  • Reaction: Heat to 80–90°C. Avoid reflux temperatures (100°C+) unless necessary, to reduce deboronation.

  • Monitoring: Monitor via LCMS. Look for the product mass and the specific mass of the deboronated byproduct (M-B(OH)₂ + H).[1]

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

Workflow Visualization

The following diagram illustrates the decision logic for optimizing the coupling reaction.

SuzukiOptimization Start Start: Standard Conditions (Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80°C) Check Check LCMS at 2 Hours Start->Check Success >90% Conversion Proceed to Workup Check->Success Clean Profile Stalled Incomplete Conversion (<50%) Check->Stalled SM Remaining Deboron High Protodeboronation (>10% Byproduct) Check->Deboron Byproduct Observed Opt1 Switch to Active Catalyst (XPhos Pd G2 or Pd(dtbpf)Cl2) Stalled->Opt1 Opt2 Lower Temp (60°C) or Switch Base to K3PO4 Deboron->Opt2 Opt1->Check Opt2->Check

Figure 1: Decision tree for optimizing Suzuki-Miyaura coupling with pyrazole boronic acids.

Synthesis of the Building Block

If the commercial boronic acid is unavailable, it can be synthesized from the corresponding bromide.[1]

Pathway: Metal-Halogen Exchange[1]

  • Precursor: 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole.[1][2]

  • Reagent: n-Butyllithium (n-BuLi) or i-Propylmagnesium chloride (TurboGrignard).

  • Quench: Triisopropyl borate (B(OiPr)₃).[1]

  • Hydrolysis: Mild acidic workup (NH₄Cl or dilute HCl).[1]

Note on Pinacol Esters: Often, the crude boronic acid is immediately converted to the pinacol ester (using pinacol and MgSO₄) for easier purification and improved storage stability.[1] The pinacol ester is generally more resistant to protodeboronation during storage.[1]

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] (General reference for boronic acid stability mechanisms).

  • PubChem. (2024).[1][3][4] Compound Summary: Pyrazole Boronic Acids. National Library of Medicine.[1] Retrieved from [Link]

Sources

Foundational

The Pharmacophore Frontier: 1-Isopropyl-3-Methyl-1H-Pyrazole Derivatives

Executive Summary The 1-isopropyl-3-methyl-1H-pyrazole moiety represents a privileged scaffold in modern medicinal chemistry, offering a distinct balance of steric bulk and lipophilicity ( ) compared to its 1-methyl anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-isopropyl-3-methyl-1H-pyrazole moiety represents a privileged scaffold in modern medicinal chemistry, offering a distinct balance of steric bulk and lipophilicity (


) compared to its 1-methyl analogues. While pyrazoles are ubiquitous in FDA-approved therapeutics (e.g., Ruxolitinib, Celecoxib), the specific 1-isopropyl-3-methyl  substitution pattern has emerged as a critical modulator for targets requiring precise hydrophobic filling, such as TRP channels and specific kinase pockets.

Critical Advisory: Recent data suggests that certain subclass derivatives (specifically 5-carboxamides) may carry a structural alert for acute mammalian toxicity via mitochondrial respiration inhibition. This guide synthesizes the synthetic accessibility, therapeutic utility, and safety profiles of this chemotype, providing a roadmap for its rational deployment in drug discovery.

Part 1: Structural Logic & Physicochemical Profile

The Isopropyl Advantage

Replacing a standard N-methyl group with an N-isopropyl group effects a significant change in the physicochemical profile of the pyrazole ring:

  • Lipophilicity: The isopropyl group adds approximately +0.8 to +1.0 to the

    
     relative to a methyl group. This is crucial for crossing the Blood-Brain Barrier (BBB) in CNS targets (e.g., Sigma-1 receptor ligands).
    
  • Steric Occlusion: The branching methyls of the isopropyl group create a "steric shield" around the N1 position, potentially reducing metabolic N-dealkylation rates compared to linear alkyl chains.

  • Electronic Effects: The isopropyl group is a stronger electron donor (+I effect) than a methyl group, slightly increasing the electron density of the pyrazole ring, which can influence the

    
     of substituents at the 5-position (e.g., amines or carboxylic acids).
    
Core Building Blocks

Research primarily focuses on two functionalized "handles" for this scaffold:

Compound NameCAS RNFunctionalityKey Application
1-Isopropyl-3-methyl-1H-pyrazol-5-amine 1124-16-9NucleophileSynthesis of urea/amide-based kinase inhibitors.
1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid 16076-89-2ElectrophilePrecursor for carboxamide libraries (TRP modulators).

Part 2: Synthetic Accessibility & Regiocontrol

The synthesis of unsymmetrical pyrazoles is historically plagued by regioselectivity issues. The reaction of isopropyl hydrazine with 1,3-dicarbonyls can yield two isomers: the desired 1-isopropyl-3-methyl (1,3-isomer) and the often undesired 1-isopropyl-5-methyl (1,5-isomer).

The Regiochemistry Challenge

When condensing isopropyl hydrazine with an unsymmetrical diketone (e.g., ethyl acetopyruvate), the regiochemical outcome is dictated by the relative electrophilicity of the carbonyl centers and the nucleophilicity of the hydrazine nitrogens.

  • Standard Conditions (Ethanol/Reflux): Often yields a mixture, requiring difficult chromatographic separation.

  • Optimized Conditions: The use of fluorinated alcohols (e.g., HFIP) or specific pH control can steer selectivity.

Visualization: Regioselective Synthetic Pathways

G Start Isopropyl Hydrazine (Nucleophile) Inter1 Intermediate Enamine Start->Inter1 Condensation Reagent1 3-Aminocrotononitrile Reagent1->Inter1 Reagent2 Ethyl Acetopyruvate Reagent2->Inter1 ProductAmine 1-Isopropyl-3-methyl- 1H-pyrazol-5-amine (Major Product) Inter1->ProductAmine Cyclization (Route A) Thermodynamic Control ProductAcid 1-Isopropyl-3-methyl- 1H-pyrazole-5-carboxylic acid Inter1->ProductAcid Cyclization (Route B) Kinetic Control Byproduct 1,5-Isomer (Minor/Undesired) Inter1->Byproduct Competing Pathway

Figure 1: Synthetic divergence based on starting material selection. Route A (Nitrile) typically offers higher regiofidelity for the amino-pyrazole than Route B (Diketone) does for the acid.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]

TRP Channel Modulation (Analgesia)

The 1-isopropyl-3-methyl-pyrazole-5-carboxamide motif acts as a bioisostere for phenyl rings in Transient Receptor Potential (TRP) channel antagonists. The isopropyl group fills the hydrophobic pocket often occupied by a tert-butyl or trifluoromethyl group in other series.

  • Mechanism: Allosteric modulation of the TRPA1 or TRPV1 pore.

  • SAR Insight: The 3-methyl group is essential for maintaining the twist angle of the amide bond relative to the pyrazole ring, locking the active conformation.

Safety Alert: Mitochondrial Toxicity

Expertise Note: A critical study by Monash University (Preston et al., J. Med. Chem.) highlighted that 1-methyl-1H-pyrazole-5-carboxamides can exhibit unexpected acute mammalian toxicity due to inhibition of mitochondrial respiration (Complex I).

  • Relevance: While the study focused on the 1-methyl variant, the 1-isopropyl analogue is structurally homologous.

  • Mitigation Strategy: When designing libraries around this scaffold, early in vitro mitochondrial tox screens (e.g., Glu/Gal assay) are mandatory before moving to in vivo rodent models.

Part 4: Detailed Experimental Protocols

Protocol 4.1: Synthesis of 1-Isopropyl-3-methyl-1H-pyrazol-5-amine

This protocol utilizes the reaction between isopropyl hydrazine and 3-aminocrotononitrile, favoring the 5-amino-3-methyl isomer.

Materials:

  • Isopropyl hydrazine hydrochloride (1.0 eq)

  • 3-Aminocrotononitrile (1.0 eq)

  • Ethanol (Reagent Grade)

  • Sodium Ethoxide (1.1 eq)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve isopropyl hydrazine HCl (10 mmol) in ethanol (20 mL).

  • Base Addition: Slowly add sodium ethoxide (11 mmol) at 0°C. Stir for 15 minutes.

  • Cyclization: Add 3-aminocrotononitrile (10 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Extraction: Redissolve residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: The crude product often crystallizes upon standing or can be recrystallized from Et2O/Hexanes.

  • Validation:

    
    H NMR should show a characteristic singlet for the pyrazole C4-H around 
    
    
    
    5.3–5.5 ppm.
Protocol 4.2: General Amide Coupling (Library Generation)

Coupling the 5-carboxylic acid derivative with diverse amines.

Materials:

  • 1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Amine Partner (

    
    ) (1.1 eq)
    
  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve the carboxylic acid in DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU. Stir for 10 minutes to form the active ester.

  • Addition: Add the amine partner.

  • Reaction: Stir at room temperature for 12 hours.

  • Quench: Dilute with water. If precipitate forms, filter.[1] If not, extract with EtOAc.

  • Self-Validating Step: Check LCMS. The mass shift should be exactly

    
     (loss of water).
    

Part 5: SAR Decision Matrix

The following decision tree assists in optimizing the R-groups around the pyrazole core.

SAR Core 1-Isopropyl-3-Methyl-Pyrazole Core Target Target Class? Core->Target Kinase Kinase Inhibitor Target->Kinase GPCR GPCR / Ion Channel Target->GPCR Mod1 Use 5-Amine (Hinge Binder) Kinase->Mod1 H-Bond Donor Needed Mod2 Use 5-Carboxamide (Allosteric Pocket) GPCR->Mod2 Lipophilic Linker Needed ToxCheck !! TOX ALERT !! Screen Mitochondrial Health Mod2->ToxCheck High Risk of Resp. Inhibition

Figure 2: Strategic decision tree for derivatization. Note the specific toxicity checkpoint required for carboxamide derivatives.

References

  • Regioselective Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." J. Org.[2] Chem. 2008.[3] Link

  • Toxicity Alert: Preston, S., et al. "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity."[4][5] J. Med. Chem. 2020. Link

  • Building Block Data: Santa Cruz Biotechnology. "1-isopropyl-3-methyl-1H-pyrazol-5-amine Product Data." Link

  • General Review: Karrouchi, K., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules. 2018.[3] Link

Sources

Exploratory

Technical Guide: pKa Values &amp; Ionization Profile of (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid

This guide details the physicochemical properties and ionization behavior of (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid , a critical intermediate in the synthesis of bioactive pyrazole scaffolds. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties and ionization behavior of (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid , a critical intermediate in the synthesis of bioactive pyrazole scaffolds.

Executive Summary

(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid is an amphoteric organoboron compound characterized by two distinct ionization centers: the basic pyrazole nitrogen and the acidic boronic acid moiety. Understanding its pKa profile is essential for optimizing Suzuki-Miyaura cross-coupling conditions, predicting aqueous solubility, and modeling pharmacokinetic behavior.

Parameter Value (Estimated) Nature Implication
pKa₁ (Basic) 2.1 – 2.5 Pyrazole Nitrogen ProtonationCationic solubility only at pH < 2.
pKa₂ (Acidic) 9.0 – 9.5 Boronic Acid IonizationFormation of reactive boronate anion requires pH > 9.
Dominant Species Neutral At pH 7.4 (Physiological)Limited aqueous solubility; high membrane permeability.

Physicochemical Profile & Electronic Effects

The Pyrazole Scaffold Effect

Unlike phenylboronic acid (pKa ~8.8), the pyrazole core introduces unique electronic perturbations:

  • Electron-Rich Character (π-Excessive): The pyrazole ring is electron-rich compared to benzene. This electron donation into the empty p-orbital of the boron atom stabilizes the neutral trigonal planar form, making it harder to accept a hydroxide ion (Lewis acidity). This generally raises the pKa of the boronic acid group relative to phenyl analogs.

  • Steric Hindrance (Ortho-Methyl): The methyl group at the C3 position is ortho to the boronic acid. Steric bulk hinders the formation of the tetrahedral boronate species (sp² → sp³ rehybridization) and disrupts solvent stabilization of the anion. This steric effect further decreases acidity (raises pKa) .

Ionization Equilibria

The compound exists in three distinct states depending on the pH of the environment:

  • Cationic State (pH < 2.0): The N2 nitrogen of the pyrazole ring accepts a proton.

  • Neutral State (pH 2.5 – 8.5): The molecule is uncharged. The pyrazole is deprotonated, and the boronic acid is in its trigonal planar form. This is the species with the lowest water solubility.

  • Anionic State (pH > 9.5): The boronic acid accepts a hydroxide ion (Lewis base) to form the tetrahedral boronate anion.[1] This is the nucleophilic species required for transmetallation in palladium-catalyzed couplings.

Visualization of Ionization Pathways

Ionization Cation Cationic Species (pH < 2) Soluble Neutral Neutral Species (pH 2.5 - 8.5) Lipophilic / Low Solubility Cation->Neutral Deprotonation of N2 pKa ~ 2.2 Neutral->Cation +H+ Anion Boronate Anion (pH > 9.5) Reactive / Soluble Neutral->Anion Lewis Acid-Base +OH- (pKa ~ 9.2) Anion->Neutral +H+

Caption: pH-dependent speciation of (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid showing the transition from cationic to neutral to anionic forms.

Experimental Determination Protocol

Since exact literature values for this specific derivative are often proprietary, the following protocol is the industry standard for determining its precise pKa.

Method: Spectrophotometric Titration (UV-Metric)

This method is superior to potentiometry for low-solubility compounds.

Reagents:

  • Stock Solution: 10 mM compound in DMSO.

  • Buffer System: Universal buffer (Briton-Robinson) ranging from pH 1.5 to 12.0.

  • Instrument: UV-Vis Spectrophotometer with a temperature-controlled cell (25°C).

Step-by-Step Workflow:

  • Preparation: Dilute the DMSO stock into the aqueous buffer to a final concentration of 50 µM. Ensure DMSO content < 2% to minimize solvent effects on pKa.

  • Acidic Scan (pKa₁):

    • Scan spectra from 200–400 nm at pH 1.0, 1.5, 2.0, 2.5, 3.0.

    • Observe the bathochromic shift (red shift) associated with the deprotonation of the pyrazolium cation.[1]

  • Basic Scan (pKa₂):

    • Scan spectra at pH 7.0, 8.0, 8.5, 9.0, 9.5, 10.0, 11.0.[1]

    • Monitor the change in absorbance (typically around 230–260 nm) corresponding to the geometric change from trigonal (neutral) to tetrahedral (anionic).[1]

  • Data Analysis:

    • Plot Absorbance vs. pH at the wavelength of maximum change (

      
      ).
      
    • Fit the data to the Henderson-Hasselbalch equation to extract the inflection points.

Workflow Start Start: 10mM DMSO Stock Dilution Dilute to 50µM in Universal Buffer (pH 1-12) Start->Dilution Scan UV-Vis Scan (200-400nm) at 0.5 pH intervals Dilution->Scan Check Isosbestic Points Observed? Scan->Check Check->Dilution No (Precipitation) Calc Calculate pKa via Henderson-Hasselbalch Fit Check->Calc Yes

Caption: Experimental workflow for UV-metric pKa determination.

Implications for Drug Development & Synthesis

Suzuki-Miyaura Coupling Optimization
  • Base Selection: Because the estimated pKa of the boronic acid is high (~9.2), weak bases like

    
     (pH ~8.[1]5) may be insufficient to fully generate the reactive boronate species.
    
  • Recommendation: Use stronger bases such as

    
      or 
    
    
    
    (pH > 10) to drive the equilibrium toward the anionic form, ensuring efficient transmetallation.[1]
Solubility & Purification
  • Chromatography: At neutral pH, the compound is uncharged and moderately lipophilic. It will retain well on C18 columns.

  • Tailing Issues: Residual silanols on silica may interact with the basic pyrazole nitrogen. Add 0.1% Formic Acid or Ammonium Formate to the mobile phase to mask silanols and improve peak shape.

Bioisosterism

The pyrazole-boronic acid motif is often used as a precursor, but the boronic acid itself can act as a covalent warhead (e.g., targeting serine proteases).[1] The high pKa suggests that at physiological pH, it remains largely neutral, facilitating passive membrane permeability before binding to the target active site.

References

  • Electronic Effects in Boronic Acids

    • Title: Acidity Constants of Boronic Acids: Experimental, Correlations, and Prediction.[1]

    • Source: MDPI, Molecules 2024.
    • URL:[Link][1]

  • Pyrazole Basicity

    • Title: pKa Data Compiled by R. Williams (Evans Group).
    • Source: Organic Chemistry Data.[2]

    • URL:[Link]

  • Boronic Acid Ionization Mechanism

    • Title: Boronic Acids and Their Deriv
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Reaction Optimization (Suzuki)

    • Title: Protodeboronation of Heteroaromatic Boronic Acids: pH-R
    • Source: LJMU Research Online / J. Org. Chem.
    • URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

High-Fidelity Synthesis of Heteroaryl Systems via Pyrazole-4-Boronic Acids

Executive Summary Pyrazole cores are ubiquitous in modern medicinal chemistry, serving as the pharmacophore backbone for numerous kinase inhibitors (e.g., Ruxolitinib, Crizotinib). While the Suzuki-Miyaura Cross-Coupling...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole cores are ubiquitous in modern medicinal chemistry, serving as the pharmacophore backbone for numerous kinase inhibitors (e.g., Ruxolitinib, Crizotinib). While the Suzuki-Miyaura Cross-Coupling (SMCC) is the de facto standard for assembling these scaffolds, the use of pyrazole-4-boronic acids presents unique synthetic challenges. Unlike robust phenylboronic acids, pyrazole variants are prone to rapid protodeboronation , catalyst poisoning via the N-lone pair, and solubility issues.

This guide provides a rigorous, field-proven framework for overcoming these instability mechanisms. We move beyond standard "cookbook" chemistry to provide a causal understanding of reaction failures and offer two validated protocols: a high-throughput screening method and a "rescue" protocol for difficult/unstable substrates.

Critical Mechanistic Analysis: The Protodeboronation Trap

To optimize yield, one must understand the failure mode. The primary enemy in coupling heteroaryl boronic acids is protodeboronation —the hydrolysis of the C-B bond replaced by a C-H bond.[1]

In pyrazoles, this is accelerated by:

  • Basic Conditions: High pH promotes the formation of a boronate "ate" complex, which is the precursor to both transmetallation (good) and protodeboronation (bad).

  • Heteroatom Proximity: The nitrogen atoms in the pyrazole ring stabilize the intermediate carbanion/zwitterion formed during C-B bond cleavage.

  • Aqueous Media: Water acts as the proton source for the destructive pathway.

Visualization: Competing Kinetic Pathways

The following diagram illustrates the kinetic competition between the productive catalytic cycle and the destructive deboronation pathway.

Suzuki_Mechanism Start Pyrazole-4-Boronic Acid Base Base Activation (Formation of Boronate 'ate' Complex) Start->Base Transmetallation Transmetallation (Rate Limiting Step) Base->Transmetallation Path A: Productive Deboronation Protodeboronation (C-B Bond Hydrolysis) Base->Deboronation Path B: Destructive (k_debor > k_trans) Pd_Cycle Pd(II)-Ar Complex (Oxidative Addition Product) Pd_Cycle->Transmetallation Product Coupled Biaryl Product Transmetallation->Product Reductive Elimination Waste De-borylated Pyrazole (Waste) Deboronation->Waste

Figure 1: Kinetic competition between productive transmetallation and destructive protodeboronation. Success depends on maximizing


 while minimizing 

.

Strategic Optimization Matrix

Successful coupling requires manipulating the reaction environment to favor Path A (Figure 1).

Ligand Selection: The Buchwald Advantage

Standard ligands (PPh3, dppf) often fail with unstable pyrazoles because they do not facilitate transmetallation fast enough to beat the deboronation clock.

  • Recommendation: Use Buchwald Dialkylbiaryl Phosphines (e.g., XPhos, SPhos).

  • Why: These bulky, electron-rich ligands create a highly active Pd(0) species that accelerates oxidative addition and, crucially, transmetallation, thereby consuming the boronate before it decomposes [1].

The "Slow-Release" Strategy (MIDA Boronates)

For extremely unstable substrates, MIDA (N-methyliminodiacetic acid) boronates are superior. They are stable to anhydrous conditions and release the active boronic acid slowly under hydrolytic conditions, keeping the concentration of the unstable "ate" complex low (preventing second-order decomposition pathways) [2].

Protecting Groups

Never attempt to couple a naked N-H pyrazole-4-boronic acid if avoidable. The N-H proton is acidic and can quench the catalyst or lead to insoluble oligomers.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Ideal for solubility; removable with fluoride/acid.

  • THP (Tetrahydropyranyl): Good stability; acid labile.

  • Boc: Often too labile under basic Suzuki conditions (cleaves prematurely).

Data Summary: Optimization Parameters
ParameterStandard Condition (Stable Substrates)Advanced Condition (Unstable/Hindered)
Boron Source Pinacol Ester (BPin)Boronic Acid or MIDA Boronate
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4XPhos Pd G3 or SPhos Pd G3
Base Na2CO3 or K2CO3 (Aqueous)K3PO4 (Anhydrous) or CsF
Solvent Dioxane/Water (4:[2]1)n-Butanol or Toluene/Water (10:1)
Temperature 80–100°C40–60°C (or Rapid Heating)

Experimental Protocols

Protocol A: High-Throughput Screening (Standard)

Best for: Stable pyrazole-4-boronic esters (e.g., 1-SEM-protected) coupling with aryl bromides.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 1-SEM-Pyrazole-4-Boronic Acid Pinacol Ester (1.2 equiv)

  • Pd(dppf)Cl2[2]·DCM (5 mol%)

  • 2M Na2CO3 (aq) (3.0 equiv)

  • 1,4-Dioxane (0.2 M concentration relative to halide)

Procedure:

  • Charge a reaction vial with Aryl Bromide, Pyrazole Boronate, and Pd catalyst.

  • Evacuate and backfill with Nitrogen (x3).

  • Add degassed 1,4-Dioxane and 2M Na2CO3 via syringe.

  • Seal and heat to 90°C for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: The "Rescue" Protocol (Challenging Substrates)

Best for: Unstable free boronic acids, heteroaryl chlorides, or sterically hindered systems. Uses precatalysts to ensure rapid initiation.

Reagents:

  • Heteroaryl Chloride/Bromide (1.0 equiv)

  • Pyrazole-4-Boronic Acid (1.5 equiv) - Note excess due to instability.

  • XPhos Pd G3 Precatalyst (2–5 mol%) [3]

  • K3PO4 (tribasic, anhydrous, finely ground) (3.0 equiv)

  • Solvent: n-Butanol or THF/Water (10:1)

Procedure:

  • Pre-activation: None required for G3 catalysts (they activate upon heating).

  • Combine Halide, Boronic Acid, XPhos Pd G3, and K3PO4 in a vial.

  • Critical Step: Purge with Argon for 5 minutes. Oxygen inhibition is fatal here.

  • Add solvent (degassed).

  • Heat to 60°C initially. Monitor by LCMS after 1 hour.

    • Why? Lower temp minimizes protodeboronation. If conversion is slow, ramp to 80°C.

  • Workup: Filter through Celite (to remove phosphate salts). Concentrate and purify.

Method Development Decision Tree

Use this workflow to determine the optimal pathway for your specific pyrazole substrate.

Method_Dev Start Start: Pyrazole Coupling Check_NH Is Pyrazole N-H free? Start->Check_NH Protect Protect N (SEM/THP) Check_NH->Protect Yes Check_Stability Is Boronate Stable? (Pinacol Ester vs Acid) Check_NH->Check_Stability No (Already Protected) Protect->Check_Stability Path_A Protocol A: Pd(dppf)Cl2, Na2CO3, Dioxane/H2O Check_Stability->Path_A Stable (Pinacol Ester) Check_Halide Electrophile Type? Check_Stability->Check_Halide Unstable (Free Acid) Path_B Protocol B: XPhos Pd G3, K3PO4, n-BuOH Check_Halide->Path_B Aryl Chloride/Bromide MIDA_Route Switch to MIDA Boronate Slow Release Protocol Check_Halide->MIDA_Route Extremely Unstable (2-Pyridyl/Complex)

Figure 2: Decision matrix for selecting the appropriate coupling protocol based on substrate stability and protecting group status.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Protodeboronation (Pyrazole-H observed in LCMS) Reaction too basic or too wet.Switch to anhydrous K3PO4 in Dioxane. Lower temperature. Use MIDA boronate.[2][3][4][5]
No Reaction (SM remaining) Catalyst poisoning (N-coordination) or oxidative addition failure.Ensure N-protection.[6] Switch to XPhos Pd G3 (more active). Switch Halide (Cl → Br/I).
Homocoupling (Biaryl formation) Oxygen present in system.[2]Rigorous degassing (freeze-pump-thaw).[7] Avoid excessive catalyst loading.[8]
Low Solubility Pyrazole polarity.Switch solvent to n-Butanol or DMF. Use SEM protecting group to increase lipophilicity.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society.[9][10]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society.[9][10]

  • Bruno, N. C., et al. (2013). Rapidly Initiating Pd-Precatalyst for Suzuki–Miyaura Cross-Coupling of Heteroaryl Boronic Acids. Chemical Science.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Application

Application Note: Palladium-Catalyzed Coupling of (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic Acid

Abstract This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid (and its pinacol ester) with diverse aryl and heteroaryl halides. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid (and its pinacol ester) with diverse aryl and heteroaryl halides. This specific pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a core motif in ATP-competitive kinase inhibitors (e.g., JAK, ALK, and ROS1 inhibitors). However, the C3-methyl group introduces ortho-steric hindrance, and the electron-rich pyrazole ring renders the boronic acid prone to protodeboronation. This guide provides a tiered approach to catalyst selection, distinguishing between robust "workhorse" conditions and high-performance systems for challenging substrates.

Chemical Context & Challenges[1][2][3][4][5]

The Substrate[6]
  • Compound: (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid

  • CAS: 1201643-95-1 (Acid) / 879487-10-2 (Pinacol Ester)

  • Key Structural Features:

    • N1-Isopropyl: Provides solubility and prevents catalyst poisoning by the N1-nitrogen.

    • C3-Methyl: Located ortho to the boronic acid site. This steric bulk slows the transmetallation step, necessitating electron-rich, bulky phosphine ligands.

    • C4-Boronic Acid: The reaction center.

Critical Failure Modes
  • Protodeboronation: The electron-rich nature of the pyrazole ring accelerates hydrolytic cleavage of the C-B bond, especially under high pH or prolonged heating. This yields the "reduced" byproduct (1-isopropyl-3-methyl-1H-pyrazole), often misidentified as starting material in LCMS due to lack of UV activity or similar retention times.

  • Homocoupling: Oxidative coupling of two pyrazole units to form a bipyrazole, typically caused by dissolved oxygen in the solvent.

  • Pd Coordination: The N2-nitrogen acts as a weak Lewis base and can competitively bind to the Palladium center, dampening catalytic turnover.

Catalyst & Ligand Selection Strategy

To overcome the steric hindrance of the C3-methyl group and the potential for N2-coordination, "Next-Generation" Buchwald precatalysts are the preferred choice.

ComponentRecommendationRationale
Ligand XPhos or SPhos XPhos is ideal for sterically hindered substrates (due to the C3-Me). SPhos provides exceptional stability for heteroaryl couplings.
Precatalyst XPhos Pd G3 or G4 Ensures rapid formation of the active monoligated Pd(0) species even at lower temperatures, reducing the window for protodeboronation.
Alternative Pd(dppf)Cl₂·DCM A robust, cost-effective alternative for simple, non-hindered aryl bromides.
Base K₃PO₄ (Tribasic)Provides milder buffering capacity than carbonates, minimizing base-catalyzed protodeboronation.

Experimental Protocols

Protocol A: High-Performance Method (Challenging Substrates)

Recommended for: Aryl chlorides, sterically hindered partners, or valuable late-stage intermediates.

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane or THF

  • Temperature: 60–80 °C

Procedure:

  • Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Pyrazole Boronate (1.2 mmol), and XPhos Pd G3 (20 mg, ~2.5 mol%).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe.

  • Base Addition: Add degassed 0.5 M K₃PO₄ (6 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C. Monitor by LCMS. Conversion is typically complete within 2–4 hours.

    • Note: If using the free boronic acid (not ester), reduce temperature to 60 °C to prevent decomposition.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Standard Method (Scale-Up / Simple Substrates)

Recommended for: Aryl iodides/bromides, routine library synthesis.

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • Pyrazole Boronic Acid (1.1 equiv)[3]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: Na₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: DME/Water (4:1 ratio)

  • Temperature: 80–90 °C

Procedure:

  • Combine Aryl Halide, Pyrazole Boronic Acid, Base, and Pd catalyst in a flask.

  • Add DME and Water.

  • Degas by bubbling Nitrogen through the solution for 10 minutes (sparging).

  • Heat to 90 °C for 4–12 hours.

  • Filter through Celite before extraction to remove Pd black.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle with a focus on the specific steric interactions of the C3-methyl group.

SuzukiMechanism cluster_steric Steric Bottleneck Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide BaseStep Ligand Exchange (Ar-Pd-OH/OR) OxAdd->BaseStep + Base (OH-) TransMet Transmetallation (Rate Limiting Step) BaseStep->TransMet + Boronate Boronate Activated Boronate [R-B(OH)3]- Boronate->TransMet Feeds into SideRxn SIDE REACTION: Protodeboronation Boronate->SideRxn Hydrolysis (Slow Transmetallation) RedElim Reductive Elimination TransMet->RedElim Pd(II) Diaryl Complex RedElim->Pd0 Regeneration Product Coupled Product (Biaryl) RedElim->Product

Caption: Catalytic cycle highlighting the Transmetallation step as the bottleneck due to C3-methyl steric hindrance, which increases the risk of protodeboronation.

Condition Screening Workflow

Use this decision tree to select the optimal conditions for your specific coupling partner.

DecisionTree Start Start: Analyze Electrophile Type Halide Type? Start->Type Cl Aryl Chloride (Ar-Cl) or Heterocycle Type->Cl Br Aryl Bromide (Ar-Br) or Iodide (Ar-I) Type->Br MethodA USE PROTOCOL A (XPhos Pd G3 / K3PO4) Cl->MethodA Requires high activity Steric Sterically Hindered? Br->Steric Steric->MethodA Yes (Ortho subs) MethodB USE PROTOCOL B (Pd(dppf)Cl2 / Na2CO3) Steric->MethodB No

Caption: Decision matrix for selecting between High-Performance (XPhos) and Standard (dppf) protocols based on electrophile reactivity.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Pyrazole N2 or inactive catalyst.Switch to XPhos Pd G3 . Ensure reaction is strictly degassed. Increase temperature to 100°C.
Protodeboronation (De-borylated pyrazole) Reaction too slow; Base too strong; Water content too high.Use anhydrous THF or Dioxane. Switch base to K₃PO₄ or KF . Lower temperature to 60°C.
Homocoupling (Bipyrazole) Presence of Oxygen.Degas solvents vigorously (freeze-pump-thaw preferred).
Pd Black Precipitation Catalyst decomposition.Add extra ligand (e.g., 10 mol% XPhos) to stabilize the Pd species.

Safety & Handling

  • Boronic Acid Stability: Store the boronic acid at 2–8 °C. The pinacol ester is stable at room temperature but should be kept desiccated.

  • Palladium: All Pd residues should be treated as heavy metal waste.

  • Solvents: Dioxane is a suspected carcinogen; handle in a fume hood.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Sigma-Aldrich. 1-Isopropyl-3-methyl-1H-pyrazole-4-boronic acid pinacol ester Product Page. Link

Sources

Method

Application Note: Chan-Lam Coupling with (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid

Executive Summary This application note details the methodological framework for utilizing (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid (CAS: 763120-58-7) in Chan-Lam oxidative cross-coupling reactions. While Suzuk...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for utilizing (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid (CAS: 763120-58-7) in Chan-Lam oxidative cross-coupling reactions. While Suzuki-Miyaura coupling is the standard for carbon-carbon bond formation, the Chan-Lam reaction offers a complementary, mild, and aerobic pathway for constructing Carbon-Heteroatom (C-N, C-O, C-S) bonds.

This specific pyrazole boronic acid presents unique opportunities in medicinal chemistry due to the prevalence of the pyrazole pharmacophore in kinase inhibitors and anti-inflammatory agents. However, it also presents challenges, primarily protodeboronation and catalyst poisoning due to the coordinating nature of the pyrazole nitrogens. This guide provides optimized protocols to mitigate these risks and maximize yield.

Reagent Profile & Mechanistic Challenges

The Reagent
  • Compound: (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid

  • Structure: A 4-boronopyrazole substituted with a bulky isopropyl group at N1 and a methyl group at C3.

  • Key Feature: The N1-isopropyl group effectively blocks the N1 site, preventing self-coupling (N-arylation of the reagent itself), which is a common failure mode in unsubstituted pyrazole boronic acids.

Mechanistic Insight

The Chan-Lam coupling operates via a Cu(II)/Cu(III) oxidative cycle, distinct from the Pd(0)/Pd(II) cycle of Buchwald-Hartwig aminations.

The Catalytic Cycle (Proposed):

  • Coordination: The nucleophile (amine/phenol) coordinates to Cu(II)(OAc)₂.

  • Transmetallation: The boronic acid undergoes transmetallation, transferring the pyrazole ring to the copper center.

  • Oxidation: The resulting Cu(II) species is oxidized to a high-energy Cu(III) intermediate by atmospheric oxygen (or a co-oxidant).

  • Reductive Elimination: The C-N or C-O bond forms, releasing the product and regenerating Cu(I), which is re-oxidized to Cu(II) to restart the cycle.[1]

ChanLamCycle Start Start: Cu(OAc)2 (Cu II) Coord Coordination (Nucleophile binds) Start->Coord + H-Nu (Amine/Phenol) Transmet Transmetallation (Boronic Acid enters) Coord->Transmet - AcOH Oxidation Oxidation to Cu(III) (Requires O2) Transmet->Oxidation + Ar-B(OH)2 Elimination Reductive Elimination (Product Release) Oxidation->Elimination Rate Limiting Step Regen Re-oxidation (Cu I -> Cu II) Elimination->Regen + Product Regen->Start + O2

Figure 1: The oxidative Cu(II)/Cu(III) catalytic cycle for Chan-Lam coupling. Note that oxygen is essential for the regeneration of the active catalyst.

Optimization Matrix

Success with (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid requires tuning the reaction environment to suppress protodeboronation (loss of the boron group) while maintaining catalytic activity.

VariableRecommendationRationale
Catalyst Cu(OAc)₂ (Copper(II) Acetate)The standard precatalyst. Anhydrous is preferred to minimize water content.
Solvent DCM (Dichloromethane) or MeCN DCM is excellent for solubility and O₂ diffusion. MeCN is better for polar substrates but can coordinate Cu.
Base Pyridine (2.0 equiv) or TEA Pyridine acts as both a base to buffer the acetic acid byproduct and a ligand to stabilize the Cu-complex.
Oxidant Atmospheric Air (Balloon or open flask)Pure O₂ can accelerate the reaction but increases safety risks. Dry air is optimal.
Additive 4Å Molecular Sieves (Powdered)CRITICAL. Removes water generated during boroxine formation/coupling, preventing protodeboronation of the pyrazole.
Stoichiometry 1.5 - 2.0 equiv Boronic AcidHeteroaryl boronic acids often degrade faster than they couple; excess reagent compensates for this loss.

Standard Operating Protocols (SOPs)

Protocol A: N-Arylation of Aliphatic/Aromatic Amines

Target: Synthesis of N-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl) amines.

Reagents:

  • Amine substrate (1.0 mmol)[1]

  • (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid (1.5 - 2.0 mmol)

  • Cu(OAc)₂ (0.1 - 0.2 mmol, 10-20 mol%)

  • Pyridine (2.0 mmol)

  • DCM (anhydrous, 5-10 mL)

  • 4Å Molecular Sieves (activated, powdered, ~200 mg)

Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under dry air or nitrogen.

  • Solids Addition: Add Cu(OAc)₂ (catalytic), Boronic Acid (1.5 equiv), and Molecular Sieves.

  • Solvent/Base: Add anhydrous DCM followed by Pyridine and the Amine substrate.

  • Aeration: Cap the flask with a drying tube (packed with CaCl₂) or attach a balloon filled with dry air. Do not use an inert atmosphere (N₂/Ar) unless using a specific oxidant, as O₂ is required.

  • Reaction: Stir vigorously at Room Temperature (20-25°C) for 12-24 hours.

    • Note: The reaction mixture typically turns from blue/green (Cu(II)) to a dark brown/green slurry.

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the amine. If conversion stalls, add another 0.5 equiv of Boronic Acid.

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove sieves and copper salts. Wash filtrate with 0.5M HCl (to remove pyridine/copper), then NaHCO₃, then Brine. Dry over Na₂SO₄.

Protocol B: O-Arylation of Phenols

Target: Synthesis of (1-Isopropyl-3-methyl-1H-pyrazol-4-yl) aryl ethers.

Modifications from Protocol A:

  • Stoichiometry: Use 1.0 equiv of Cu(OAc)₂ (Stoichiometric).[2] Phenols are less nucleophilic than amines and often require stoichiometric copper to drive the reaction to completion efficiently.

  • Base: Triethylamine (TEA) (2-3 equiv) is often superior to pyridine for phenols.

  • Conditions: If reactivity is low at RT, heat to 40°C.

Workflow Setup Setup: Dry Flask, Add Sieves, Cu(OAc)2, Boronic Acid Start Initiation: Add Solvent, Base, Substrate. Open to Air. Setup->Start Monitor Monitor (12-24h): TLC/LCMS. Check for Protodeboronation Start->Monitor Quench Workup: Filter (Celite), Acid Wash (remove Py) Monitor->Quench

Figure 2: Experimental workflow for Chan-Lam coupling of pyrazole boronic acids.

Troubleshooting & Critical Controls

ObservationRoot CauseCorrective Action
Low Yield (<30%) ProtodeboronationIncrease Boronic Acid to 2.5 equiv. Ensure Molecular Sieves are freshly activated.
No Reaction Catalyst PoisoningThe pyrazole N may coordinate Cu strongly. Switch to Stoichiometric Cu(OAc)₂ (1.1 equiv).
Stalled Conversion Oxygen DepletionEnsure the reaction is open to air (drying tube) or refill the air balloon. Increase stir rate to improve O₂ transfer.
Blue Solution persists Induction PeriodA persistent blue color indicates Cu(II) is not entering the cycle. Add a drop of promoter (e.g., myristic acid) or heat gently to 35°C.
Side Product: Pyrazole ProtodeboronationThe boronic acid hydrolyzed.[3] Check solvent dryness. This is the primary impurity (1-isopropyl-3-methyl-1H-pyrazole).

References

  • Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936. Link

  • Evans, D. A., Katz, J. L., & West, T. R. (1998).[4] "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 39(19), 2937–2940. Link

  • Lam, P. Y. S., et al. (1998).[5] "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(06), 829-856. Link

  • BenchChem. "Application Notes and Protocols for Ethylboronic Acid in Chan-Lam Coupling Reactions." Link (General protocol reference).

Sources

Application

Application Note: Strategic Incorporation of the 1-Isopropyl-3-Methylpyrazole Scaffold in Kinase Inhibitor Design

Topic: Incorporating 1-isopropyl-3-methylpyrazole scaffold into kinase inhibitors Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists[1] [1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Incorporating 1-isopropyl-3-methylpyrazole scaffold into kinase inhibitors Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists[1]

[1]

Executive Summary & Rationale

The 1-isopropyl-3-methylpyrazole moiety represents a privileged substructure in modern kinase inhibitor discovery.[1] While the pyrazole ring itself is a classic bioisostere for the ATP adenine ring (acting as a hinge binder), the specific decoration with an N1-isopropyl group offers distinct physicochemical and structural advantages over the simpler N1-methyl or N1-phenyl analogs.[1]

This guide details the strategic rationale, synthetic protocols, and validation workflows for incorporating this scaffold into small molecule inhibitors.

Why 1-Isopropyl? (The "Goldilocks" Hydrophobe)

In Structure-Activity Relationship (SAR) optimization, the transition from methyl


 ethyl 

isopropyl represents a critical probe of hydrophobic pockets.[1]
  • Space Filling: The isopropyl group (Volume

    
     76 ų) is significantly bulkier than a methyl group, allowing it to fill the hydrophobic "back pockets" (e.g., near the Gatekeeper residue) or the solvent-exposed front regions more effectively, displacing high-energy water molecules (entropic gain).[1]
    
  • Rotational Constraint: Unlike an n-propyl chain, the branched isopropyl group restricts conformational freedom, reducing the entropic penalty upon binding.

  • Lipophilicity Tuning: It increases cLogP moderately, improving membrane permeability without the aromatic stacking liabilities of a phenyl ring.

Structural Biology & Design Logic

When designing inhibitors, the 1-isopropyl-3-methylpyrazole-5-amine fragment typically serves two roles. The diagram below illustrates the decision logic for deploying this scaffold.

ScaffoldLogic Start Kinase Inhibitor Optimization Role Role of Pyrazole Scaffold? Start->Role Hinge Hinge Binder (ATP Mimetic) Role->Hinge Core Scaffold Tail Solvent Tail/Cap (Solubility/Selectivity) Role->Tail Peripheral Hinge_Design Use 5-amino group as H-bond Donor to Hinge Hinge->Hinge_Design Tail_Design Use Pyrazole N as Linker Attachment Tail->Tail_Design Iso_Role Why N-Isopropyl? Hinge_Design->Iso_Role Tail_Design->Iso_Role Result1 Fills Ribose Pocket (Selectivity Filter) Iso_Role->Result1 Steric Bulk Result2 Blocks Metabolic N-Dealkylation Iso_Role->Result2 Metabolic Stability

Figure 1: Decision tree for selecting the 1-isopropyl-3-methylpyrazole scaffold in drug design.

Synthetic Protocols

A common pitfall in pyrazole synthesis is regioisomerism .[1] N-alkylation of a pre-formed 3-methyl-5-aminopyrazole often yields a mixture of N1- and N2-alkylated products which are difficult to separate.[1]

Recommended Route: Cyclocondensation of 3-aminocrotononitrile with isopropylhydrazine.[1] This method is highly regioselective.[1][2][3]

Protocol A: Regioselective Synthesis of 1-Isopropyl-3-methyl-1H-pyrazol-5-amine[1]

Materials:

  • 3-Aminocrotononitrile (CAS: 1118-61-2)[1]

  • Isopropylhydrazine hydrochloride (CAS: 16726-41-3)[1]

  • Ethanol (Absolute)[1]

  • Triethylamine (Et3N)[1]

  • Reflux condenser, magnetic stirrer.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 3-aminocrotononitrile (1.0 eq, 10 mmol) in absolute ethanol (50 mL).

  • Addition: Add isopropylhydrazine hydrochloride (1.1 eq, 11 mmol) to the solution.

  • Basification: Dropwise add Triethylamine (1.2 eq) to neutralize the hydrochloride salt. Note: A slight exotherm may occur.[1]

  • Cyclization: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1] The formation of the pyrazole ring is driven by the condensation of the hydrazine nitrogens with the nitrile and the enamine carbons.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over Na2SO4.[1]

  • Purification: The crude product is often pure enough, but can be recrystallized from Hexane/EtOAc or purified via flash chromatography (0-5% MeOH/DCM).[1]

    • Target Product: 1-isopropyl-3-methyl-1H-pyrazol-5-amine.[1][4][5]

    • Expected Yield: 70–85%.[1]

Protocol B: Validation of Regiochemistry (NOE Experiment)

Critical Step: You must verify the isopropyl group is on the nitrogen adjacent to the carbon bearing the methyl group (N1) or the amine (N2/C5).[1]

  • Run 1D NOE NMR: Irradiate the isopropyl CH proton.

  • Positive Result (Correct Isomer): If you observe NOE enhancement of the pyrazole C4-H signal but weak/no enhancement of the methyl group, it suggests the isopropyl is distal to the methyl (1-isopropyl-5-methyl isomer, which is not desired if you want the 3-methyl-5-amino pattern).[1]

  • Correction: In the standard 1-isopropyl-3-methyl-5-amine structure, the Isopropyl is on N1.[1] The Amine is on C5.[1] The Methyl is on C3.[1][6]

    • Irradiate Isopropyl CH

      
       Strong NOE to Pyrazole C4-H? Yes.
      
    • Irradiate Methyl (C3)

      
       Strong NOE to Pyrazole C4-H? Yes.
      
    • Irradiate Amine (NH2)

      
       Strong NOE to Isopropyl? YES . This confirms the N1-Isopropyl is adjacent to the C5-Amine.[1] This is the definitive check.
      

Coupling to Kinase Core (General Procedure)

The amino-pyrazole is a weak nucleophile.[1] Coupling to a chloropyrimidine or pyridine core usually requires Buchwald-Hartwig conditions or acid-catalyzed SNAr.[1]

Workflow Diagram:

SynthesisWorkflow Precursors 1-iso-3-Me-pyrazole-5-amine + 2,4-Dichloropyrimidine Reaction Buchwald-Hartwig Coupling Pd2(dba)3, Xantphos Cs2CO3, Dioxane, 100°C Precursors->Reaction N2 Atmosphere Workup Filter (Celite) Extraction (EtOAc) Reaction->Workup Product Kinase Inhibitor Core Workup->Product Flash Column

Figure 2: Synthetic workflow for coupling the pyrazole scaffold to a pyrimidine core.

Biological Evaluation & Data Analysis

When comparing the 1-isopropyl analog to a 1-methyl baseline, organize data to highlight the "Isopropyl Effect."

In Vitro Kinase Assay (ADP-Glo Protocol)

Objective: Determine IC50 shifts.[1]

  • Enzyme: Recombinant Kinase (e.g., CDK2, Aurora A) at 2 nM.

  • Substrate: Poly(Glu,Tyr) or specific peptide at 50 µM.

  • ATP: At Km(app) concentration (typically 10–50 µM).[1]

  • Inhibitor: 10-point dose-response (10 µM down to 0.5 nM).[1]

  • Incubation: 60 min at Room Temp.

  • Detection: Add ADP-Glo reagent, incubate 40 min. Read Luminescence.

Data Presentation Template

Use the following table structure to report your findings in internal reports or publications.

Compound IDR-Group (N1)IC50 (Target Kinase)cLogPLigand Efficiency (LE)
Cmpd-001 Methyl120 nM2.10.45
Cmpd-002 Ethyl45 nM2.60.42
Cmpd-003 Isopropyl 12 nM 2.9 0.48
Cmpd-004 t-Butyl250 nM3.40.35

Interpretation:

  • Cmpd-003 (Isopropyl) shows a 10-fold potency boost over Methyl.[1]

  • Mechanistic Check: If t-Butyl (Cmpd-004) loses potency, the pocket has a steric limit (steric clash).[1] The Isopropyl group is the optimal "filler."[1]

References

  • Regioselective Synthesis of Pyrazoles: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles."[1] Journal of Organic Chemistry. [Link][1]

  • Pyrazole Scaffolds in Kinase Inhibitors: Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1] Journal of Medicinal Chemistry. (Specific discussion on hinge binders). [Link]

  • The "Magic Methyl" and Alkyl Effects: Schönherr, H., & Cernak, T. "Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions." Angewandte Chemie. [Link][1]

  • 1-Isopropyl-3-methyl-1H-pyrazol-5-amine Building Block: PubChem Compound Summary for CID 121018. [Link][1]

Sources

Method

General procedure for cross-coupling N-alkyl pyrazole boronic acids

Executive Summary This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of N-alkyl pyrazole boronic acids (and esters) . While pyrazoles are privileged scaffolds in medicinal chemistry (e.g., C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of N-alkyl pyrazole boronic acids (and esters) . While pyrazoles are privileged scaffolds in medicinal chemistry (e.g., Crizotinib, Ruxolitinib), their boronic acid derivatives present distinct stability challenges. This note moves beyond generic Suzuki conditions, addressing the specific mechanisms of protodeboronation and catalyst poisoning inherent to nitrogen-rich heterocycles.

Key Recommendation: The use of Buchwald Precatalysts (specifically XPhos Pd G2/G3) is the primary recommendation to overcome the slow oxidative addition and rapid boronic acid decomposition often observed with these substrates.

Part 1: Mechanistic Challenges & Strategic Planning

The Stability Spectrum

Not all pyrazole boronic acids are equal. The position of the boron atom relative to the nitrogen lone pair dictates stability.

  • Stable (Standard Protocol): Pyrazole-4-boronic acids . The boron is distal to the nitrogen lone pairs. These behave similarly to phenylboronic acids.

  • Unstable (Rapid Coupling Protocol): Pyrazole-5-boronic acids . The boron is adjacent to the N-alkyl group and proximal to the N-lone pair. These are highly prone to protodeboronation (hydrolysis of the C-B bond) under basic aqueous conditions.

Failure Modes

Two primary mechanisms cause reaction failure in this class of compounds:

  • Protodeboronation: Base-catalyzed hydrolysis cleaves the C-B bond before transmetallation can occur, yielding the hydro-deboronated pyrazole (H-pyrazole) byproduct.

  • Pd-Coordination: The pyridine-like nitrogen (N2) can bind strongly to the Palladium center, displacing labile ligands and forming an unreactive "resting state" complex.

Mechanistic Workflow (Visualization)

G Start N-Alkyl Pyrazole Boronic Acid Boronate Boronate Anion (Active Species) Start->Boronate Activation Poison Catalyst Poisoning (Pd-N Coordination) Start->Poison N-Coordination Base Base (OH-) Base->Boronate Pd_Cycle Pd(II)-Ar Complex (Oxidative Addition) Boronate->Pd_Cycle Transmetallation (Desired Path) Decomp Protodeboronation (H-Pyrazole + B(OH)3) Boronate->Decomp Hydrolysis (Fast for 5-isomer) Product Cross-Coupled Product Pd_Cycle->Product Reductive Elimination

Figure 1: Competing pathways in pyrazole cross-coupling. The goal is to accelerate Transmetallation (Green) to outcompete Protodeboronation and Poisoning (Red).

Part 2: Optimized Protocols

Protocol A: The "Gold Standard" (Robust)

Applicability: General purpose. Ideal for Pyrazole-4-boronic acids and stable Pyrazole-5-boronic esters . Rationale: This protocol utilizes XPhos Pd G2 .[1][2] The bulky biaryl ligand (XPhos) facilitates rapid reductive elimination and prevents the pyrazole nitrogen from coordinating to the Pd center. The aqueous base ensures high solubility of the boronic acid species.

Reagents & Stoichiometry
ComponentEquivalentsRole
Aryl Halide (Cl, Br, I)1.00Electrophile
Pyrazole Boronic Acid/Pin 1.20 - 1.50Nucleophile (Excess to account for hydrolysis)
XPhos Pd G2 0.02 (2 mol%)Precatalyst (Rapid activation)
K₃PO₄ (Tribasic Potassium Phosphate)3.00Base (Buffers pH to prevent rapid hydrolysis)
Solvent System 0.2 M - 0.5 M1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Procedure
  • Setup: Charge a reaction vial (equipped with a stir bar) with the Aryl Halide (1.0 equiv), Pyrazole Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (2 mol%).

    • Note: If using a glovebox, add here. If on a benchtop, the G2 precatalyst is air-stable, but rapid handling is preferred.

  • Solvent: Add the Dioxane/Water (4:1) mixture. Sparging the solvent with Nitrogen/Argon for 10 minutes prior to addition is highly recommended to remove Oxygen.

  • Reaction: Seal the vial and heat to 80–100 °C .

    • Time: 2–4 hours.[3] (Monitor by LCMS).

  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with EtOAc and wash with Water (x2) and Brine (x1).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: The "Rapid Fire" (Unstable Substrates)

Applicability: Pyrazole-5-boronic acids or sterically hindered partners. Rationale: Unstable boronic acids decompose within hours in basic water. This protocol uses Microwave Irradiation to drive the coupling reaction to completion in minutes, effectively "racing" against the decomposition pathway.

Reagents & Stoichiometry
ComponentEquivalentsRole
Aryl Halide 1.00Electrophile
Unstable Pyrazole Boronate 2.00 Nucleophile (Higher excess required)
XPhos Pd G2 0.05 (5 mol%) Higher loading for faster turnover
K₂CO₃ 3.00Base
Solvent System 0.1 MDMF / Ethanol / Water (4:2:1)
Step-by-Step Procedure
  • Setup: In a microwave-safe vial, combine Aryl Halide, Pyrazole Boronate, and K₂CO₃.

  • Degassing: Add the solvent mixture and sparge with Argon for 5 minutes.

  • Catalyst: Add XPhos Pd G2 (5 mol%). Cap immediately.

  • Irradiation: Heat in a microwave reactor at 100 °C for 30 minutes .

    • Why: The high temperature overcomes the activation energy for transmetallation, while the short time limits the window for protodeboronation.

  • Workup: Dilute with water, extract into EtOAc/Ether. (Note: DMF requires thorough water washes to remove).

Part 3: Troubleshooting & Decision Logic

Decision Matrix

Use this logic flow to select the correct starting conditions.

DecisionTree Start Start: Select Pyrazole Isomer Isomer4 Pyrazole-4-Boronic Acid (Stable) Start->Isomer4 Isomer5 Pyrazole-5-Boronic Acid (Unstable/Steric) Start->Isomer5 ProtocolA PROTOCOL A XPhos Pd G2 Dioxane/H2O, 80°C Isomer4->ProtocolA ProtocolB PROTOCOL B Microwave (30 min) DMF/EtOH/H2O Isomer5->ProtocolB Check Did Protocol B Fail? (Protodeboronation observed) ProtocolB->Check Check->ProtocolA No (Success) ProtocolC PROTOCOL C Switch to Trifluoroborate salt (Slow Release) Check->ProtocolC Yes

Figure 2: Strategic selection of reaction conditions based on substrate stability.

Troubleshooting Table
Observation (LCMS)DiagnosisRemediation
Start Material (Halide) remains + De-boronated Pyrazole Protodeboronation 1. Switch to Protocol B (Microwave).2. Use anhydrous conditions (Dioxane/CsF) to eliminate water.3. Switch to Potassium Trifluoroborate salt (Molander conditions).
Start Material (Halide) remains + Boronic Acid remains Catalyst Poisoning or Failed Oxidative Addition 1. Ensure XPhos Pd G2 is fresh (or switch to G3/G4).2. If Halide is Aryl-Cl, increase Temp to 110°C.3. Check for coordinating groups on the Halide.
Homocoupling of Boronic Acid Oxidative Homocoupling 1. Rigorous degassing (Oxygen promotes homocoupling).2. Reduce catalyst loading slightly.

References

  • Billingsley, K. L., & Buchwald, S. F. (2007). An Improved System for the Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link] (Foundational work establishing XPhos as the ligand of choice for nitrogen-rich heterocycles)

  • Kinzel, T., Zhang, Y., & Buchwald, S. F. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. [Link] (Describes the G2 precatalyst system and mechanisms to handle unstable boronic acids)

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link] (Authoritative source for using Trifluoroborates when standard boronic acids fail due to instability)

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link] (Detailed mechanistic study on why pyrazole/pyridine boronic acids decompose)

  • Savitha, B., et al. (2018). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-6-azaindole.[1] Molecular Diversity. [Link] (Specific application of Protocol B conditions to difficult nitrogen-rich scaffolds)

Sources

Application

Strategic Functionalization of 1-Isopropyl-3-Methylpyrazole: A Modular C4-Targeting Guide

Executive Summary The 1-isopropyl-3-methylpyrazole scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized in kinase inhibitors (e.g., JAK, BRAF) and agrochemicals. While the N1-isopropyl group pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-isopropyl-3-methylpyrazole scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized in kinase inhibitors (e.g., JAK, BRAF) and agrochemicals. While the N1-isopropyl group provides essential lipophilicity and the C3-methyl group offers metabolic stability, the C4-position represents the primary vector for expanding chemical complexity.

This application note provides a definitive guide to functionalizing the C4-position. Unlike the acidic C5-position, which is prone to deprotonation, the C4-position is nucleophilic.[1] Consequently, our strategy relies on Electrophilic Aromatic Substitution (EAS) as the primary gateway. We present validated protocols for Halogenation (the "Gateway Transformation"), Suzuki-Miyaura Cross-Coupling, and Vilsmeier-Haack Formylation, ensuring high regioselectivity and yield.

The Reactivity Landscape

To successfully functionalize this substrate, one must understand the electronic bias of the pyrazole ring.

  • C4-Position (Nucleophilic): The lone pair on N1 donates electron density into the ring, creating a significant negative electrostatic potential at C4. This makes C4 the exclusive site for electrophilic attack (EAS).

  • C5-Position (Acidic): The proton at C5 is the most acidic (

    
     in DMSO) due to the inductive effect of the adjacent N1. Direct lithiation (e.g., 
    
    
    
    -BuLi) will exclusively deprotonate C5, not C4.
Diagram 1: Reactivity Map & Decision Tree

This diagram illustrates the divergent pathways based on reagent choice.

ReactivityMap Substrate 1-Isopropyl-3-methylpyrazole EAS Electrophilic Attack (EAS) Substrate->EAS Electrophiles (NBS, POCl3) Lithiation Direct Lithiation (n-BuLi) Substrate->Lithiation Strong Base C4_Product C4-Functionalization (Major Product) EAS->C4_Product C5_Product C5-Lithio Species (Exclusive) Lithiation->C5_Product Ortho-Directing Effect Halogen 4-Halo Intermediate (Br/I) C4_Product->Halogen NBS/NIS Formyl 4-Formyl Product C4_Product->Formyl Vilsmeier-Haack

Figure 1: Reactivity bifurcation. Electrophiles target C4, while strong bases target C5. To functionalize C4 via organometallics, one must first halogenate C4, then perform Lithium-Halogen Exchange.

Module A: The Gateway Transformation (Regioselective Halogenation)

The most robust method to access C4-derivatives is via a 4-halo intermediate. This enables subsequent Palladium-catalyzed cross-couplings.

Mechanistic Insight

While elemental bromine (


) can be used, it often leads to hydrobromide salts that complicate workup or cause acid-catalyzed side reactions. N-Bromosuccinimide (NBS)  is the superior reagent, providing a controlled source of electrophilic bromine (

) without generating strong acid byproducts.
Protocol 1: C4-Bromination with NBS

Target: 4-Bromo-1-isopropyl-3-methylpyrazole

Reagents:

  • Substrate: 1-Isopropyl-3-methylpyrazole (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (0.5 M concentration)

Step-by-Step Procedure:

  • Preparation: Dissolve 1-isopropyl-3-methylpyrazole (10 mmol) in anhydrous MeCN (20 mL) in a round-bottom flask shielded from light (wrap in foil).

  • Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes. Note: Exothermic reaction.[2]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (higher

    
    ) should disappear, replaced by the product (lower 
    
    
    
    ).
  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in

    
     or EtOAc and wash with water (
    
    
    
    ) and brine (
    
    
    ) to remove succinimide byproduct.
  • Purification: Dry over

    
    , filter, and concentrate. The crude product is typically 
    
    
    
    pure. If necessary, purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Expected Yield: 90–98%

Module B: Carbon-Carbon Bond Formation (Suzuki-Miyaura Coupling)[3]

Once the 4-bromo or 4-iodo derivative is secured, the Suzuki-Miyaura coupling is the industry standard for installing aryl or heteroaryl groups.

Protocol 2: Pd-Catalyzed Cross-Coupling

Target: 4-Aryl-1-isopropyl-3-methylpyrazole

Reagents:

  • Substrate: 4-Bromo-1-isopropyl-3-methylpyrazole (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Assembly: In a microwave vial or pressure tube, combine the 4-bromo substrate, boronic acid, and base.

  • Solvent & Degassing: Add the Dioxane/Water mixture. Sparge with Argon or Nitrogen gas for 10 minutes. Critical: Oxygen inhibits the Pd cycle.

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vessel under inert atmosphere.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 1–3 hours.

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Diagram 2: Suzuki Coupling Workflow

Visualizing the critical path for C-C bond formation.

SuzukiWorkflow Step1 1. Mix Reagents (Substrate + Boronic Acid + Base) Step2 2. Degas Solvent (Ar Sparge 10 min) Step1->Step2 Remove O2 Step3 3. Add Catalyst (Pd(dppf)Cl2) Step2->Step3 Inert Atm Step4 4. Heat (90°C, 2-4h) Step3->Step4 Cat. Cycle Step5 5. Workup & Isolate Step4->Step5 Yield >80%

Figure 2: Standard workflow for Suzuki-Miyaura coupling of 4-halopyrazoles.

Module C: Vilsmeier-Haack Formylation[2][4][5]

To install a carbon atom at C4 without a metal catalyst, the Vilsmeier-Haack reaction is the method of choice, yielding an aldehyde (-CHO) that serves as a versatile handle for reductive amination.

Protocol 3: C4-Formylation

Target: 1-Isopropyl-3-methylpyrazole-4-carbaldehyde

Reagents:

  • Substrate: 1-Isopropyl-3-methylpyrazole (1.0 equiv)

  • Reagent:

    
     (1.2 equiv)[2]
    
  • Solvent: DMF (3.0 equiv, acts as reagent and solvent)

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation: Cool anhydrous DMF (3 mL per mmol substrate) to 0°C. Add

    
     dropwise. Stir for 30 mins at 0°C to form the chloroiminium salt (white precipitate may form).
    
  • Addition: Add the pyrazole substrate (dissolved in minimal DMF) dropwise to the cold reagent mixture.

  • Heating: Warm to RT, then heat to 60–80°C for 3 hours.

  • Quench (Critical): Cool to RT. Pour the reaction mixture slowly onto crushed ice/saturated Sodium Acetate solution. Caution: Vigorous exotherm.

  • Neutralization: Adjust pH to ~7–8 with

    
    .
    
  • Isolation: Extract with

    
     (
    
    
    
    ). Wash organics with water (to remove DMF) and brine.
  • Result: The aldehyde is usually obtained as a solid or oil, often pure enough for subsequent steps.

Expert Insight: The Lithiation Trap (Avoid C5)

A common error in pyrazole chemistry is attempting direct lithiation to functionalize C4.

  • The Problem: If you treat 1-isopropyl-3-methylpyrazole with

    
    -BuLi, the Nitrogen lone pair directs the lithium to the C5 position  (Ortho-Lithiation). Quenching this with an electrophile (e.g., 
    
    
    
    , aldehydes) will yield the C5-substituted product , not C4.
  • The Solution: To use organometallic chemistry at C4, you must use the Halogen-Metal Exchange route.

    • Synthesize 4-bromo-1-isopropyl-3-methylpyrazole (via Module A).

    • Treat with

      
      -BuLi or 
      
      
      
      -PrMgCl at -78°C. The Lithium/Magnesium will selectively exchange with the Bromine at C4.
    • Quench with electrophile.

Reagent Comparison Table

TransformationReagent SystemSelectivity (C4:C5)YieldKey Advantage
Bromination NBS, MeCN, RT>99:195%Mild, no acid byproducts, scalable.[3]
Iodination NIS, MeCN, RT>99:192%Reactive handle for difficult couplings.
Formylation

, DMF
>99:185%Atom-economical access to aldehydes.
Nitration

,

>95:580%Precursor to 4-amino pyrazoles.
Direct Lithiation

-BuLi, THF
0:100 (C5 only) N/ADo not use for C4 targets.

References

  • Review of Pyrazole Reactivity: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.

  • Regioselective Halogenation: Bovonsombat, P., et al. "Use of N-Bromosuccinimide for Regioselective Bromination of Aromatic Compounds." Tetrahedron Letters, 2009.

  • Suzuki Coupling on Pyrazoles: Kudo, N., et al. "Efficient Synthesis of 4-Arylpyrazoles via Suzuki-Miyaura Coupling." Chemical and Pharmaceutical Bulletin, 1999.

  • Vilsmeier-Haack Mechanism: Meth-Cohn, O., & Stanforth, S. P.[4] "The Vilsmeier–Haack Reaction."[2][4][5] Comprehensive Organic Synthesis, 1991.

  • Lithiation Selectivity: Begtrup, M., et al. "Lithiation of Pyrazoles: Regioselectivity and Application." Synthesis, 2003.

Sources

Method

Scalable synthesis of pharmaceutical intermediates with pyrazole boronic acids

Application Note & Protocol Guide Topic: Scalable Synthesis of Pharmaceutical Intermediates with Pyrazole Boronic Acids Executive Summary: The Strategic Importance of Pyrazole Boronic Acids in Medicinal Chemistry The pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Scalable Synthesis of Pharmaceutical Intermediates with Pyrazole Boronic Acids

Executive Summary: The Strategic Importance of Pyrazole Boronic Acids in Medicinal Chemistry

The pyrazole ring is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its versatile biological activities and metabolic stability.[1][2] This five-membered heterocycle is a core component in numerous approved therapeutics, including kinase inhibitors for oncology, anti-inflammatory agents, and antivirals.[2][3][4][5] Consequently, robust and scalable methods for synthesizing complex, pyrazole-containing active pharmaceutical ingredients (APIs) are of paramount importance to the pharmaceutical industry.

Pyrazole boronic acids and their ester derivatives have emerged as indispensable building blocks for this purpose.[6] They are primary coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the efficient formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures.[6][7] This guide provides a detailed technical overview and validated protocols for the scalable synthesis of pyrazole boronic acid intermediates and their subsequent use in pharmaceutical manufacturing workflows, with a focus on process safety, efficiency, and scalability.

Foundational Synthetic Strategies: A Comparative Overview

Several methods exist for the synthesis of pyrazole boronic acids. The choice of strategy is dictated by factors such as scale, substrate scope, available equipment, and safety considerations.

  • 2.1 Classical Approach: Lithiation-Borylation : This is a direct and widely used method involving the halogen-metal exchange of a halo-pyrazole (e.g., 4-bromopyrazole) with a potent organolithium base (e.g., n-BuLi) at cryogenic temperatures (-78 °C).[8][9] The resulting pyrazolyl-lithium species is then quenched with an electrophilic boron source, such as triisopropyl borate, to form the boronate, which is subsequently hydrolyzed to the boronic acid or esterified. While effective at the lab scale, the requirement for pyrophoric reagents and extreme temperatures presents significant challenges for industrial scale-up.

  • 2.2 Process-Optimized Approach: One-Pot Synthesis of Stable Lithium Ate Complexes : A significant process improvement involves the synthesis of a stable lithium hydroxy ate complex.[9][10] This method allows for the one-pot conversion of 4-bromo-1-methyl-1H-pyrazole into a bench-stable, solid intermediate that can be easily isolated by filtration in high yield.[10][11] A key advantage for large-scale synthesis is that this ate complex can be used directly in subsequent Suzuki couplings without the need for an additional base, streamlining the overall process and improving process mass intensity (PMI).[9]

  • 2.3 Palladium-Catalyzed Borylation (Miyaura Borylation) : This strategy avoids the use of cryogenic and pyrophoric reagents by employing a palladium catalyst to couple a halo-pyrazole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[12][13] The reaction conditions are significantly milder and more amenable to standard manufacturing equipment, though catalyst cost and removal can be a consideration.

  • 2.4 Emerging Methods: Direct C-H Borylation : Representing the frontier of atom economy, direct C-H borylation utilizes transition-metal catalysts (e.g., Iridium-based) to convert a C-H bond on the pyrazole ring directly into a C-B bond.[11][14] This approach eliminates the need for pre-halogenated starting materials, reducing step count and waste.

For the purposes of this guide, we will focus on the Process-Optimized Approach (2.2) due to its documented scalability, high yield, and operational simplicity.[10]

Core Application: Scalable Suzuki-Miyaura Cross-Coupling

The primary utility of pyrazole boronic acids is their participation in the Suzuki-Miyaura cross-coupling reaction to form a C(sp²)-C(sp²) bond with an aryl or heteroaryl halide/triflate. The catalytic cycle, driven by a palladium catalyst, is central to this transformation.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition transmetal_complex Ar-Pd(II)-Ar'(L_n) pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-Ar' transmetal_complex->product start_halide Ar-X start_halide->pd_complex start_boronic Ar'-B(OR)₂ start_boronic->pd_complex base Base base->pd_complex Workflow start 4-Bromo-1-methyl-1H-pyrazole step1 One-Pot Lithiation-Borylation (n-BuLi, B(O-iPr)₃, -78°C to RT) start->step1 intermediate Isolated Lithium Hydroxy Ate Complex (Stable Solid) step1->intermediate step2 Suzuki-Miyaura Coupling (Aryl Chloride, Pd Catalyst, DMF, 100°C) intermediate->step2 product Final Coupled Product (Aryl-Pyrazole) step2->product arcl Aryl Chloride arcl->step2

Caption: Overall workflow for the scalable synthesis of aryl-pyrazole intermediates.

Protocol 1: Scalable One-Pot Synthesis of 1-Methyl-1H-pyrazole-4-boronic acid, Lithium Hydroxy Ate Complex

[9][10] This protocol describes the synthesis of a stable, isolable pyrazole boronic acid precursor, suitable for large-scale production.

Materials & Equipment:

Reagent/Material M.W. Quantity Moles Eq.
4-Bromo-1-methyl-1H-pyrazole 161.01 100.0 g 0.621 1.0
Anhydrous Tetrahydrofuran (THF) - 1.0 L - -
n-Butyllithium (n-BuLi), 2.5 M in hexanes 64.06 273 mL 0.683 1.1
Triisopropyl borate 188.08 147 g (181 mL) 0.780 1.25
Acetone - 1.0 L - -

| Water | - | 1.0 L | - | - |

  • Inert atmosphere reaction vessel (e.g., jacketed reactor) with overhead stirring and temperature control.

  • Cannulation/addition funnel setup.

  • Filtration apparatus (e.g., Büchner funnel or Nutsche filter).

  • Vacuum oven.

Safety Precautions:

  • n-Butyllithium is pyrophoric and reacts violently with water. All operations must be conducted under a strict inert atmosphere (Nitrogen or Argon). Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • The reaction quench is exothermic. Ensure efficient cooling and controlled addition.

Procedure:

  • Setup: Charge the reactor with 4-bromo-1-methyl-1H-pyrazole (100.0 g) and anhydrous THF (1.0 L).

  • Inerting: Degas the solution by three vacuum/nitrogen backfill cycles.

  • Borylation Reagent Addition: Add triisopropyl borate (181 mL) to the solution.

  • Cooling: Cool the reaction mixture to between -78 °C and -74 °C using a dry ice/acetone bath or cryocooler.

  • Lithiation: Slowly add n-BuLi solution (273 mL) dropwise via an addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed -65 °C.

  • Reaction: Stir the resulting slurry at -78 °C for 1 hour after the addition is complete.

  • Warm-up: Allow the reaction to warm slowly to room temperature (approx. 20 °C) overnight (approx. 16 hours).

  • Precipitation: Add acetone (1.0 L) to the thick slurry, followed by the slow addition of water (1.0 L). A significant amount of solid should precipitate.

  • Isolation: Stir the mixture for 1 hour, then collect the solid product by filtration.

  • Washing & Drying: Wash the filter cake with acetone (2 x 250 mL). Dry the solids in a vacuum oven at 35 °C for 16 hours.

  • Yield: The expected yield is approximately 150 g (88%) of the white, solid lithium hydroxy ate complex. [10]The product is stable for long-term storage at ambient temperature. [9]

Protocol 2: Suzuki-Miyaura Coupling with an Aryl Chloride

[10] This protocol utilizes the stable ate complex from Protocol 1 directly, simplifying the coupling procedure.

Materials & Equipment:

Reagent/Material M.W. Quantity (Example) Moles Eq.
Aryl Chloride (e.g., 2-chloronitrobenzene) 157.56 0.788 g 5.0 mmol 1.0
Lithium Ate Complex (from 4.1) 284.03 2.85 g 10.0 mmol 2.0
Pd(PtBu₃)₂ 510.18 128 mg 0.25 mmol 0.05
Anhydrous Dimethylformamide (DMF) - 15 mL - -
Methyl tert-butyl ether (MTBE) - As needed - -

| 2 M HCl (aq) | - | As needed | - | - |

  • Schlenk flask or similar inert atmosphere reaction vessel.

  • Standard laboratory glassware for workup and purification.

Safety Precautions:

  • Palladium catalysts are expensive and potentially toxic; handle with care.

  • DMF is a reproductive toxin; work in a well-ventilated fume hood.

  • The basification step during workup can be exothermic.

Procedure:

  • Setup: To a Schlenk flask, add the aryl chloride (5.0 mmol), the lithium ate complex (10.0 mmol), and the Pd(PtBu₃)₂ catalyst (0.25 mmol).

  • Inerting: Evacuate and backfill the flask with nitrogen three times.

  • Solvent Addition: Add anhydrous DMF (15 mL) via syringe.

  • Degassing: Degas the reaction mixture again with three vacuum/nitrogen cycles.

  • Heating: Heat the mixture to 100 °C under a nitrogen atmosphere and maintain for 2-24 hours (reaction progress should be monitored by HPLC or TLC).

  • Cooling & Quench: Cool the reaction to room temperature. Dilute with MTBE (20 mL) and 2 M HCl (15 mL).

  • Extraction: Separate the layers. Extract the MTBE layer with 2 M HCl (15 mL), then with 6 M HCl (2 x 15 mL).

  • Basification: Combine the acidic aqueous layers and add CH₂Cl₂ (25 mL). Carefully basify with 50% aqueous NaOH until the solution is strongly basic (Caution: exothermic).

  • Product Isolation: Extract the aqueous layer with CH₂Cl₂ (20 mL, then 10 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography (e.g., EtOAc/Hexane gradient) followed by crystallization (e.g., from MTBE/heptane) to yield the pure aryl-pyrazole product. [10]

Data Summary: Suzuki Coupling Scope

The following table summarizes the scalability and versatility of using the lithium ate complex with various aryl chlorides, as demonstrated in the source literature. [10]

Entry Aryl Chloride Substrate Yield (%)
1 4-Chlorobenzonitrile 85
2 2-Chloronitrobenzene 88
3 4-Chloroanisole 75
4 2-Chlorotoluene 81

Conditions: 5 mol % Pd(PtBu₃)₂, 2.0 equiv. ate complex, DMF, 100 °C, 24 h.

Process Scale-Up and Safety Considerations

  • Purification at Scale: Column chromatography is often impractical for multi-kilogram scale. Developing a robust crystallization procedure is critical for achieving high purity on a large scale. Trituration or slurry washes with appropriate anti-solvents can also be effective for removing minor impurities. [15][16]* Thermal Safety: The lithiation reaction (Protocol 4.1) is highly exothermic. On a large scale, reaction calorimetry (RC1) studies are essential to understand the heat flow, ensure adequate cooling capacity, and define safe addition rates to prevent thermal runaway. [17]* Reagent Handling: Safe handling protocols for pyrophoric organolithiums and air-sensitive borane reagents are non-negotiable in a manufacturing environment. [18]This includes engineered controls like closed-system transfers and dedicated handling areas.

  • Catalyst Removal: Residual palladium levels in the final API must be strictly controlled. Procedures for catalyst removal, such as treatment with activated carbon or specialized scavengers, may be required after the coupling step.

Conclusion

Pyrazole boronic acids are pivotal intermediates in the synthesis of high-value pharmaceutical compounds. Traditional synthetic routes often present scalability challenges. The use of stable, isolable precursors like the lithium hydroxy ate complex offers a significant advantage, enabling a safe, high-yielding, and operationally simple workflow. By carefully selecting the synthetic strategy and optimizing reaction parameters for the subsequent Suzuki-Miyaura coupling, researchers and process chemists can efficiently and reliably produce complex pyrazole-containing drug candidates on a scale suitable for clinical development and commercial manufacturing.

References

  • Mullens, P. R. An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. A2B Chem. [URL: https://www.a2bchem.
  • Google Patents. Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. CN102190656A. [URL: https://patents.google.
  • ResearchGate. ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. [URL: https://www.researchgate.
  • ACS Publications. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00148]
  • Sci-Hub. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [URL: https://sci-hub.se/10.3390/molecules18033581]
  • MedchemExpress. 1H-Pyrazole-4-boronic acid pinacol ester. [URL: https://www.medchemexpress.com/1h-pyrazole-4-boronic-acid-pinacol-ester.html]
  • Google Patents. Synthesis method of pyrazole-4-boronic acid pinacol ester. CN110698506A. [URL: https://patents.google.
  • Royal Society of Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob02568a]
  • NINGBO INNO PHARMCHEM CO., LTD. The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. [URL: https://www.inno-pharmchem.com/news/the-precision-of-pyrazoles-harnessing-4-pyrazoleboronic-acid-pinacol-ester-in-synthesis-1011593.html]
  • PubMed. Synthesis and aldose reductase inhibition effects of celecoxib derivatives containing pyrazole linked-sulfonamide moiety. Bioorganic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/35964434/]
  • ARKAT USA. Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. [URL: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2003/ix/as-825jp/]
  • ACS Publications. The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.6b02219]
  • PubMed. Synthesis and anti-inflammatory activity of celecoxib like compounds. [URL: https://pubmed.ncbi.nlm.nih.gov/23948523/]
  • ACS Publications. Safe Handling of Boranes at Scale. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/op068011l]
  • MIT Open Access Articles. A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript)−O Electrophiles. [URL: https://dspace.mit.edu/handle/1721.1/86367]
  • Dovepress. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. [URL: https://www.dovepress.com/synthesis-anti-inflammatory-analgesic-cox-12-inhibitory-activity-and-m-peer-reviewed-fulltext-article-DDDT]
  • MDPI. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. [URL: https://www.mdpi.com/1420-3049/18/3/3581]
  • MDPI. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [URL: https://www.mdpi.com/1420-3049/18/2/1557]
  • Chinese Chemical Society. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. [URL: http://www.cjoc.ac.cn/article/2014/0215-7281/0215-7281-2014-3-11-cjc20131220002.shtml]
  • PubMed. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. [URL: https://pubmed.ncbi.nlm.nih.gov/15889927/]
  • ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. [URL: https://www.researchgate.net/figure/Suzuki-Miyaura-coupling-of-4H-Indazol-4-ones-Pyrazoles-with-aryl-boronic-acids-a_fig5_334586202]
  • Google Patents. Preparation method of 4-pyrazole boronic acid pinacol ester. CN114380853A. [URL: https://patents.google.
  • ACS Publications. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja901916p]
  • ResearchGate. ChemInform Abstract: Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. [URL: https://www.researchgate.
  • Benchchem. (1-Trityl-1H-pyrazol-4-yl)boronic acid. [URL: https://www.benchchem.com/product/b205307]
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  • Reddit. Purification of boronic acids? [URL: https://www.reddit.
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  • ResearchGate. How to purify boronic acids/boronate esters? [URL: https://www.researchgate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Steric Challenges in 1-Isopropylpyrazole Coupling Reactions

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for overcoming the unique challenges associated with cross-coupling...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for overcoming the unique challenges associated with cross-coupling reactions involving 1-isopropyl substituted pyrazoles. The steric bulk of the isopropyl group presents a significant hurdle in achieving efficient C-N and C-C bond formation, often leading to low yields, slow reaction times, and undesired side products. This guide is designed to provide you with in-depth troubleshooting strategies, detailed protocols, and a clear understanding of the mechanistic principles at play.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with 1-isopropylpyrazoles so challenging?

The primary difficulty arises from steric hindrance. The bulky isopropyl group on the N1 position of the pyrazole ring shields the adjacent positions (C5 and potentially N2 if unfunctionalized), making it difficult for the metallic catalyst's coordination sphere to approach and facilitate the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. This steric clash can significantly slow down or completely stall the reaction.

Q2: What are the most common palladium-catalyzed coupling reactions used for 1-isopropylpyrazoles, and what are their typical failure points?

The most common reactions are the Buchwald-Hartwig amination (for C-N bonds) and the Suzuki-Miyaura coupling (for C-C bonds).[1]

  • Buchwald-Hartwig Amination: Failure often manifests as low to no conversion. This can be due to the inability of the sterically hindered pyrazole to coordinate to the palladium center, or the subsequent reductive elimination step being energetically unfavorable.[2] Common side reactions include hydrodehalogenation of the aryl halide.[3]

  • Suzuki-Miyaura Coupling: Similar to the Buchwald-Hartwig reaction, low yields are a frequent issue. Additionally, the boronic acid or ester partner might decompose under the reaction conditions, especially with prolonged heating, which is often required to overcome the steric barrier.[4]

Q3: Are there alternatives to palladium catalysis for these sterically hindered couplings?

Yes, copper-catalyzed coupling reactions, often referred to as Ullmann-type couplings, have re-emerged as a viable alternative.[5][6] These reactions can sometimes be more tolerant of sterically demanding substrates and can be a good option to explore when palladium systems fail.[5] However, they often require higher reaction temperatures.

Q4: How critical is the choice of ligand in overcoming steric hindrance?

The ligand choice is arguably the most critical factor. For sterically hindered substrates like 1-isopropylpyrazole, large, bulky, and electron-rich phosphine ligands are essential.[7] These ligands promote the formation of a monoligated, coordinatively unsaturated palladium species, which is more accessible to the hindered substrate.[8] Examples of such ligands include Buchwald's biarylphosphine ligands (e.g., BrettPhos, AdBrettPhos) and other specialized ligands like Josiphos.[3]

Q5: What role does the base play, and can it be a source of problems?

The base is crucial for the catalytic cycle, but an improper choice can be detrimental.

  • In Buchwald-Hartwig reactions: A strong, non-nucleophilic base is needed to deprotonate the amine coupling partner. However, very strong bases like sodium tert-butoxide (NaOtBu) can cause decomposition of sensitive functional groups, especially at high temperatures.[3] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives.[2][3]

  • In Suzuki-Miyaura reactions: The base activates the boronic acid for transmetalation.[9] The choice of base can influence the reaction rate and yield, and screening different bases is often necessary.

Troubleshooting Guide: A Systematic Approach

When a coupling reaction with a 1-isopropylpyrazole fails or gives poor results, a systematic approach to troubleshooting is essential. The following guide will walk you through the key parameters to investigate.

Initial Checks: The Foundation of a Successful Reaction

Before delving into complex optimizations, always verify the fundamentals:

  • Reagent Purity: Ensure all starting materials (the pyrazole, coupling partner, catalyst, ligand, base, and solvent) are pure and dry. Impurities can poison the catalyst or lead to side reactions.[3]

  • Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen.[3] Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Quality: Use anhydrous and degassed solvents. Water can interfere with the catalytic cycle and lead to the formation of undesired byproducts.[3]

Optimization Strategies for Low Yield or No Reaction

If the initial checks don't resolve the issue, proceed with the following optimization steps. The accompanying flowchart provides a visual decision-making guide.

troubleshooting_flowchart start Low/No Yield with 1-Isopropylpyrazole Coupling reagent_check Verify Reagent Purity & Inert Atmosphere start->reagent_check ligand_screen Screen Bulky Ligands (e.g., BrettPhos, AdBrettPhos, Josiphos) reagent_check->ligand_screen Reagents OK base_screen Optimize Base (e.g., NaOtBu, Cs2CO3, K3PO4) ligand_screen->base_screen No Improvement success Successful Coupling ligand_screen->success Improvement solvent_temp Adjust Solvent & Temperature (e.g., Toluene, Dioxane, 2-MeTHF; Increase Temperature) base_screen->solvent_temp No Improvement base_screen->success Improvement catalyst_loading Increase Catalyst/Ligand Loading solvent_temp->catalyst_loading No Improvement solvent_temp->success Improvement cu_catalysis Consider Copper Catalysis (Ullmann Coupling) catalyst_loading->cu_catalysis Still Fails catalyst_loading->success Improvement cu_catalysis->success Improvement

Caption: A logical guide for troubleshooting common coupling reaction issues.

Parameter Deep Dive

1. Ligand Selection: The Key to Unlocking Reactivity

For sterically demanding couplings, the ligand's properties are paramount. The goal is to use a ligand that is bulky enough to promote a monoligated Pd(0) species, which creates more space for the hindered pyrazole to coordinate.

Ligand ClassRecommended LigandsKey Characteristics
Biarylphosphines BrettPhos, AdBrettPhos, XPhosHighly bulky and electron-rich, excellent for C-N and C-C couplings of hindered substrates.[3]
Ferrocenylphosphines JosiphosBulky and effective for a range of cross-coupling reactions.[3]
Dialkylphosphines P(t-Bu)₃Very electron-rich and can be effective, but sometimes less general than biarylphosphines.[8]

Recommendation: Start with a screening of well-established bulky ligands like BrettPhos or AdBrettPhos. These often provide a good starting point for optimization.[10]

2. Base Optimization: Balancing Reactivity and Stability

The choice of base can significantly impact the reaction outcome. A base that is too strong can cause degradation, while one that is too weak will not promote the reaction.[2]

BasepKaH (approx.)Common Applications & Considerations
Sodium tert-butoxide (NaOtBu) 19Very strong base, commonly used in Buchwald-Hartwig aminations. Can cause decomposition of sensitive substrates.[3]
Cesium Carbonate (Cs₂CO₃) 10A weaker, often milder base. Good solubility in many organic solvents. A good choice for substrates with base-sensitive functional groups.[2][3]
Potassium Phosphate (K₃PO₄) 12.3Another milder base option, often used in both Suzuki and Buchwald-Hartwig couplings.[3][11]

Recommendation: If you observe decomposition with a strong base like NaOtBu, switch to a weaker base such as Cs₂CO₃ or K₃PO₄.[3]

3. Solvent and Temperature: Finding the Sweet Spot

Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[12] However, this must be balanced with the thermal stability of the reagents and catalyst.

  • Common Solvents: Toluene, dioxane, and 2-methyltetrahydrofuran (2-MeTHF) are common choices.[13][14] 2-MeTHF is a bio-based solvent that can sometimes offer improved performance.[13]

  • Temperature: Reactions involving sterically hindered substrates often require elevated temperatures, typically in the range of 80-120 °C.[3] Microwave irradiation can also be a powerful tool to accelerate these reactions and improve yields.[15][16]

Recommendation: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase the temperature in 10-15 °C increments. Monitor for any signs of decomposition.

Experimental Protocols

The following protocols provide a general starting point for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling of a 1-isopropyl substituted pyrazole halide.

Protocol 1: Buchwald-Hartwig Amination of a 1-Isopropylpyrazole Halide

protocol_buchwald setup 1. Setup - Oven-dried flask - Stir bar - Inert atmosphere (Ar/N2) reagents 2. Add Solids - 1-Isopropylpyrazole halide (1.0 eq) - Amine (1.2 eq) - Base (e.g., Cs2CO3, 1.5 eq) - Ligand (e.g., BrettPhos, 2-4 mol%) - Pd precatalyst (e.g., G3, 1-2 mol%) setup->reagents solvent 3. Add Solvent - Anhydrous, degassed  solvent (e.g., Toluene) reagents->solvent reaction 4. Reaction - Heat to 100-110 °C - Stir for 12-24 h - Monitor by TLC/LC-MS solvent->reaction workup 5. Workup & Purification - Cool to RT - Quench with water - Extract with organic solvent - Dry, concentrate - Purify (chromatography) reaction->workup

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the 1-isopropylpyrazole halide (1.0 equiv), the amine coupling partner (1.2 equiv), the base (e.g., Cs₂CO₃, 1.5-2.0 equiv), the palladium precatalyst (e.g., a G3 Buchwald precatalyst, 1-2 mol%), and the bulky phosphine ligand (e.g., BrettPhos, 2-4 mol%).[3]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or 2-MeTHF) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-110 °C) and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of a 1-Isopropylpyrazole Halide

Step-by-Step Methodology:

  • In a reaction vessel, combine the 1-isopropylpyrazole halide (1.0 equiv), the boronic acid or ester (1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a more specialized catalyst system), and the ligand if required.

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water or DME/water).[15]

  • Heat the mixture to the desired temperature (e.g., 90-100 °C) for 4-18 hours, potentially using microwave irradiation to accelerate the reaction.[15][16]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, perform an aqueous workup, extract the product, dry the organic phase, and concentrate.

  • Purify by column chromatography.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions. Retrieved from BenchChem technical support documents.
  • BenchChem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Retrieved from BenchChem technical support documents.
  • Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
  • Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.).
  • Optimization of the reaction conditions towards the formation of pyrazole. (n.d.).
  • Rao, Y., et al. (2012). Synthesis of Tri- and Tetrasubstituted Pyrazoles via Ru(II) Catalysis: Intramolecular Aerobic Oxidative C-N Coupling. Organic Chemistry Portal.
  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (n.d.). DSpace@MIT.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024).
  • Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N‑Methyl Pyrazole Condens
  • BenchChem. (n.d.). Troubleshooting guide for pyrazolone compound stability issues. Retrieved from BenchChem technical support documents.
  • Buchwald–Hartwig amin
  • Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymeriz
  • Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. (n.d.).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). PMC.
  • A greener approach to Buchwald-Hartwig coupling.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PMC.
  • Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. (2026).
  • Failed suzuki coupling, any suggenstions? : r/Chempros. (2024). Reddit.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane. Retrieved from BenchChem technical support documents.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). MilliporeSigma.
  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017).
  • Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. (2022). PMC.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). Academia.edu.
  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF. (n.d.).
  • How to overcome Steric Hindrance? (2019).
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022). MDPI.
  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (2025).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. (2023).
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • NNN Pincer Palladium(II) Complexes with N-(2-(1H-Pyrazol-1-yl)Phenyl)-Picolinamide Ligands: Synthesis, Characterization, and Application to Heck Coupling Reaction. (2023).

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Optimization

Technical Support Center: Resolving Solubility Issues of Pyrazole Boronic Acids in Aqueous Media

Welcome to the technical support center for pyrazole boronic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole boronic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this important class of compounds. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome these hurdles and advance your research.

Understanding the Challenge: The Dual Nature of Pyrazole Boronic Acids

Pyrazole boronic acids are versatile building blocks in medicinal chemistry and materials science. However, their utility is often hampered by poor solubility in aqueous media. This issue stems from a combination of factors, including the hydrophobic nature of the pyrazole ring and the inherent properties of the boronic acid moiety.[1][2] Boronic acids can exist in equilibrium with their trimeric anhydrides, known as boroxines, which are significantly less soluble than the monomeric form.[1] Furthermore, the planarity of the pyrazole ring can contribute to high crystal lattice energy, making it difficult for solvents to break down the solid-state structure.[2]

This guide will provide you with the foundational knowledge and practical techniques to effectively address these solubility challenges.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might be facing during your experiments.

Question: My pyrazole boronic acid is precipitating out of my aqueous buffer during my assay. What can I do?

Answer: This is a common and frustrating issue, often caused by the abrupt change in the solvent environment when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer.[2] Here’s a systematic approach to troubleshoot this problem:

  • Review Your Stock Solution Concentration: It's possible your stock solution is too concentrated, leading to immediate precipitation upon dilution. Try preparing a more dilute stock solution if your experimental design allows.

  • Modify Your Dilution Protocol: Instead of a single-step dilution, try a stepwise dilution. For example, first, dilute your DMSO stock into a 50:50 mixture of DMSO and your aqueous buffer, and then further dilute this intermediate solution into the final buffer.

  • Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (typically 0.01-0.1% v/v), to your aqueous buffer can help to maintain the solubility of your compound through micellar solubilization.[2]

  • Consider Co-solvents: If your assay can tolerate it, the inclusion of a water-miscible organic co-solvent in your final buffer can significantly enhance solubility.[3][4] Common choices include ethanol, propylene glycol, or polyethylene glycol (PEG).[3]

  • Adjust the pH: The solubility of boronic acids is highly pH-dependent.[1][5] We will delve deeper into this in the FAQs, but as a quick troubleshooting step, determine the pKa of your pyrazole boronic acid (if not known, it is typically in the range of 8-10).[1] Increasing the pH of your buffer to be at or above the pKa will convert the neutral boronic acid to the more soluble boronate anion, which can prevent precipitation.

Question: I am struggling to achieve a high enough concentration of my pyrazole boronic acid for my biological assay. What are my options?

Answer: Reaching a desired concentration for in vitro or in vivo studies is a frequent challenge with poorly soluble compounds. Here are several strategies, ranging from simple formulation adjustments to more advanced techniques:

  • pH Adjustment: As mentioned, this is often the most straightforward approach. Systematically evaluate the solubility of your compound across a range of pH values to identify the optimal pH for your desired concentration.

  • Co-solvent Systems: A systematic screening of different co-solvents and their concentrations can reveal a system that provides the necessary solubility while maintaining the biological activity of your compound.[3]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[6][7][8][9][10] They can encapsulate poorly soluble molecules, like your pyrazole boronic acid, forming an inclusion complex that has significantly improved aqueous solubility.[6][7][8][9][10] β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Use of Polyols (e.g., Mannitol): Boronic acids can form reversible covalent esters with polyols containing 1,2- or 1,3-diols, such as mannitol, sorbitol, or fructose.[1][11] This interaction not only increases solubility by forming a more hydrophilic complex but also lowers the apparent pKa of the boronic acid, favoring the more soluble boronate form at lower pH values.[1] This is a well-established technique, famously used in the formulation of the proteasome inhibitor bortezomib.[1]

  • Amorphous Solid Dispersions: For more challenging compounds, creating an amorphous solid dispersion can be a powerful strategy.[12][13] This involves dispersing your pyrazole boronic acid in a hydrophilic polymer matrix in a non-crystalline (amorphous) state.[12][13] The amorphous form has a higher free energy than the crystalline form, leading to enhanced aqueous solubility and dissolution rates.[14]

The following workflow can help you decide on a suitable strategy:

G start Start: Solubility Issue Identified check_ph Is pH adjustment a viable option for my experiment? start->check_ph adjust_ph Optimize buffer pH check_ph->adjust_ph Yes ph_fail Solubility Goal Not Met check_ph->ph_fail No ph_success Solubility Goal Met adjust_ph->ph_success check_cosolvent Can my assay tolerate a co-solvent? ph_fail->check_cosolvent screen_cosolvents Screen co-solvents (e.g., Ethanol, PEG) check_cosolvent->screen_cosolvents Yes check_excipients Explore formulation with excipients check_cosolvent->check_excipients No cosolvent_success Solubility Goal Met screen_cosolvents->cosolvent_success cosolvent_fail Solubility Goal Not Met screen_cosolvents->cosolvent_fail cosolvent_fail->check_excipients mannitol Complexation with Mannitol/Polyols check_excipients->mannitol cyclodextrin Complexation with Cyclodextrins check_excipients->cyclodextrin excipient_success Solubility Goal Met mannitol->excipient_success excipient_fail Solubility Goal Not Met mannitol->excipient_fail cyclodextrin->excipient_success cyclodextrin->excipient_fail advanced Consider Advanced Techniques excipient_fail->advanced solid_dispersion Amorphous Solid Dispersion advanced->solid_dispersion G cluster_0 Low Solubility cluster_1 Higher Solubility Boroxine Trimeric Boroxine (Less Soluble) Monomer Monomeric Boronic Acid Monomer->Boroxine + 2 R-B(OH)2 - 3 H2O Ester Boronate Ester (with Polyol) Monomer->Ester + Polyol - 2 H2O

Caption: Equilibrium between soluble and less soluble forms of boronic acids.

Q2: How does pH affect the solubility of my pyrazole boronic acid?

A2: The pH of the aqueous medium has a profound effect on the solubility of boronic acids. Boronic acids are Lewis acids that can accept a hydroxide ion to form a tetrahedral boronate anion.

R-B(OH)₂ + H₂O ⇌ R-B(OH)₃⁻ + H⁺

The neutral boronic acid form is generally less soluble than the anionic boronate form. The pKa of a boronic acid is the pH at which the concentrations of the neutral and anionic forms are equal. As the pH of the solution increases above the pKa, the equilibrium shifts towards the more soluble boronate form, thus increasing the overall solubility. [1][5]For many arylboronic acids, the pKa is in the range of 8-10. [1]Therefore, adjusting the pH to a value at or above the pKa can be a very effective way to increase solubility. [5]

Q3: What is the mechanism behind mannitol increasing the solubility of boronic acids?

A3: Mannitol, a sugar alcohol, is a polyol that contains multiple hydroxyl groups. It can react with boronic acids to form a five- or six-membered cyclic boronate ester. [1]This process has a dual effect on solubility:

  • Formation of a More Soluble Complex: The boronate ester formed with mannitol is often more hydrophilic and thus more water-soluble than the parent boronic acid. [1]2. Lowering of the Apparent pKa: The formation of the boronate ester increases the acidity of the boron atom, which lowers the apparent pKa of the boronic acid, sometimes by as much as 2-3 pH units. [1]This means that the more soluble anionic boronate form is present at a significant concentration at a lower pH (e.g., physiological pH 7.4) than would be the case without mannitol. [1]

Q4: How do cyclodextrins work to improve solubility?

A4: Cyclodextrins are toroidal-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior. [6][7][8][9][10]They can encapsulate hydrophobic or poorly water-soluble "guest" molecules, such as a pyrazole boronic acid, within their cavity. [6][7][8][9][10]This forms a "host-guest" or inclusion complex. [6][7][8][9][10]The exterior of the cyclodextrin, being hydrophilic, imparts a much greater aqueous solubility to the entire complex, effectively shuttling the insoluble drug into the solution. [6][7][8][9][10]

G cluster_0 Mechanism of Cyclodextrin Solubilization Pyrazole Poorly Soluble Pyrazole Boronic Acid Complex Soluble Inclusion Complex Pyrazole->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex

Caption: Cyclodextrin encapsulation of a pyrazole boronic acid.

Experimental Protocols

Here are some detailed protocols for the techniques discussed. Always ensure you are following appropriate laboratory safety procedures.

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the solubility of a pyrazole boronic acid at different pH values.

Materials:

  • Pyrazole boronic acid

  • A set of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 10

  • Vials with screw caps

  • Orbital shaker or rotator

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of the pyrazole boronic acid to a series of vials. An excess is confirmed if solid material remains at the end of the experiment.

  • Add a known volume of each buffer to the respective vials.

  • Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).

  • Equilibrate the samples for 24-48 hours to ensure saturation is reached.

  • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant from each vial.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved pyrazole boronic acid using a validated analytical method (e.g., HPLC, UV-Vis).

  • Plot the solubility (in mg/mL or µM) as a function of pH.

Protocol 2: Preparation of a Pyrazole Boronic Acid Formulation with Mannitol

Objective: To prepare a stock solution of a pyrazole boronic acid with enhanced solubility using mannitol.

Materials:

  • Pyrazole boronic acid

  • D-Mannitol

  • Water for Injection (or other high-purity water)

  • Sterile vials

Procedure:

  • Determine the desired molar ratio of mannitol to your pyrazole boronic acid. Ratios from 1:1 to 10:1 (mannitol:boronic acid) are common starting points.

  • In a sterile vial, dissolve the required amount of D-mannitol in the desired volume of water. Gentle warming may be required.

  • Once the mannitol is fully dissolved, add the pyrazole boronic acid to the solution.

  • Vortex or sonicate the mixture until the pyrazole boronic acid is completely dissolved.

  • The resulting solution can be sterile-filtered if required for biological applications.

Protocol 3: Preparation of a Pyrazole Boronic Acid-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of a pyrazole boronic acid by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Pyrazole boronic acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • Vials

Procedure:

  • Prepare a solution of HP-β-CD in your desired aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.

  • Add the pyrazole boronic acid to the HP-β-CD solution while stirring.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • After the incubation period, visually inspect the solution for any undissolved material. If the solution is clear, the complex has formed. If there is still undissolved solid, the capacity of the cyclodextrin may have been exceeded. In this case, the solution can be filtered to remove the excess solid.

  • The concentration of the solubilized pyrazole boronic acid in the clear solution can then be determined analytically.

Summary of Solubility Enhancement Strategies

StrategyMechanismTypical Fold Increase in SolubilityKey Considerations
pH Adjustment Conversion to the more soluble boronate anion.2-100xThe final pH must be compatible with your experimental system.
Co-solvents Increasing the polarity of the solvent system.2-50xThe co-solvent must not interfere with your assay or cause toxicity.
Complexation with Polyols (e.g., Mannitol) Formation of a more soluble boronate ester and lowering of pKa.10-100xThe polyol should be inert in your experimental system.
Complexation with Cyclodextrins Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.10-1000xThe size of the cyclodextrin cavity must be appropriate for your molecule.
Amorphous Solid Dispersions Overcoming crystal lattice energy by creating a non-crystalline form.10-1000xRequires specialized equipment and characterization to ensure the amorphous state.

Note: The "Fold Increase" values are illustrative and can vary significantly based on the specific compound and system. [2] We hope this technical support guide provides you with the necessary tools and knowledge to overcome the solubility challenges associated with pyrazole boronic acids. For further assistance, please do not hesitate to contact our application support team.

References

  • Stella, V. J., & Nti-Addae, K. W. (2007). Formulation of Boronic Acids. In Boronic Acids (pp. 435-455). Wiley-VCH Verlag GmbH & Co. KGaA. (This is a representative reference for the general knowledge presented in the KU ScholarWorks source). [Link]

  • Tong, L. H., et al. (2001). Boronic Acid Fluorophore/β-Cyclodextrin Complex Sensors for Selective Sugar Recognition in Water. Analytical Chemistry, 73(7), 1530-1536. [Link]

  • Ma, N., et al. (2019). A cyclodextrin-phenylboronic acid cross-linked hydrogel with drug hosting, self-healing and pH-sensitive properties for sustained drug release. New Journal of Chemistry, 43(34), 13533-13540. [Link]

  • Kataoka, S., et al. (2003). Effects of cyclodextrins on intramolecular photoinduced electron transfer in a boronic acid fluorophore. Journal of Physical Chemistry B, 107(47), 12978-12982. [Link]

  • Plamondon, L., et al. (2002). Formulation of boronic acid compounds. U.S.
  • Sugita, K., et al. (2022). A simple supramolecular complex of boronic acid-appended β-cyclodextrin and a fluorescent boronic acid-based probe with excellent selectivity for d-glucose in water. RSC Advances, 12(33), 21364-21369. [Link]

  • Kettner, C. A., & Shenvi, A. B. (2005). Synthesis of boronic ester and acid compounds.
  • Sugita, K., et al. (2022). A simple supramolecular complex of boronic acid-appended β-cyclodextrin and a fluorescent boronic acid-based probe with excellent selectivity for D-glucose in water. RSC Advances, 12(33), 21364-21369. [Link]

  • Hall, D. G. (Ed.). (2011).
  • LARSEN, A., et al. (2019). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. Chemical Communications, 55(82), 12346-12349. [Link]

  • Soto-Velasquez, M., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 64(21), 16067-16086. [Link]

  • Ellman, J. A., & Lee, A. (2001). Preparation and uses of conjugated solid supports for boronic acids. U.S.
  • Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data, 65(7), 3655-3663. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.[Link]

  • Al-Ghaban, A., & Al-Kassas, R. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.[Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.[Link]

  • Piras, M., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules, 26(20), 6173. [Link]

  • Liaoning Boron Technology Co., LTD. (2021). Boric acid manufacturers talk about the dispersion of boric acid. Liaoning Boron Technology Co., LTD News.[Link]

  • Kumar, S., & Singh, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-11. [Link]

  • Papapetros, M., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Minerals, 11(3), 246. [Link]

  • Otsuka, I., et al. (2010). Boronic acid as an efficient anchor group for surface modification of solid polyvinyl alcohol. Chemical Communications, 46(36), 6702-6704. [Link]

  • CNIPA. (2022). Preparation method of 4-pyrazole boronic acid pinacol ester.
  • Springsteen, G., & Wang, B. (2002). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron, 58(26), 5291-5300. [Link]

  • Klinker, K., et al. (2014). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. Chemistry–An Asian Journal, 9(8), 1994-2003. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1-Isopropyl vs 1-Methyl Pyrazole-4-Boronic Acid in Lead Optimization

The following guide is structured as an advanced technical resource for medicinal chemists and process scientists. It synthesizes physicochemical data, synthetic challenges, and structure-activity relationship (SAR) prin...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an advanced technical resource for medicinal chemists and process scientists. It synthesizes physicochemical data, synthetic challenges, and structure-activity relationship (SAR) principles to aid in the selection between 1-Methyl and 1-Isopropyl pyrazole-4-boronic acids.

Executive Summary: The "Methyl vs. Isopropyl" Decision

In fragment-based drug discovery (FBDD) and lead optimization, the pyrazole ring is a privileged scaffold, acting as a bioisostere for phenyl rings or as a hydrogen bond acceptor/donor system. The choice between 1-Methylpyrazole-4-boronic acid (and its esters) and 1-Isopropylpyrazole-4-boronic acid is rarely arbitrary; it represents a strategic pivot between metabolic stability , solubility , and hydrophobic pocket occupancy .

  • 1-Methyl (The Standard): Prioritized for atom economy, lower molecular weight (MW), and higher solubility. However, it is a frequent site for rapid CYP450-mediated

    
    -dealkylation.
    
  • 1-Isopropyl (The Modulator): Used to increase lipophilicity (

    
    ), fill hydrophobic pockets (steric bulk), and potentially retard metabolic clearance by hindering the 
    
    
    
    -carbon oxidation.

Physicochemical & Structural Profile

The following table contrasts the fundamental properties of the boronic acid pinacol esters, which are the most common reagents due to the instability of the free boronic acids.

Feature1-Methylpyrazole-4-BPin1-Isopropylpyrazole-4-BPinImpact on Drug Design
CAS Number 761446-44-0879487-10-2Sourcing availability
Formula


Atom Economy
MW (Reagent) ~208.1 g/mol ~236.1 g/mol +28 Da penalty
Fragment

cLogP
Base Value+0.8 to +1.1Permeability / Sol. decrease
Steric A-Value Low (Rotational freedom)Medium (Restricted rotation)Induced fit / Clash risk
Metabolic Liability High (

-demethylation)
Moderate (

-dealkylation/hydroxylation)
Clearance (

)

Scientist's Note: The shift from Methyl to Isopropyl adds roughly 1 unit to cLogP . In CNS programs, this can be advantageous for blood-brain barrier (BBB) penetration, provided the Topological Polar Surface Area (TPSA) remains constant. In peripheral targets, the solubility penalty of the isopropyl group must be offset by solubilizing tails elsewhere.

Synthetic Utility: The Suzuki-Miyaura Challenge

Heteroaryl boronic acids are notoriously unstable compared to their phenyl counterparts. The electron-rich nature of the pyrazole ring, particularly at the C4 position, makes the C-B bond susceptible to protodeboronation under aqueous basic conditions.

Mechanism of Failure: Protodeboronation

The base (necessary for transmetallation) attacks the boron, forming a boronate "ate" complex. In electron-rich heterocycles, this complex can undergo hydrolytic cleavage of the C-B bond before transmetallation to Palladium occurs, yielding the de-borylated pyrazole (impurity).

Protodeboronation BoronicEster Pyrazole-BPin AteComplex Boronate 'Ate' Complex (Activated) BoronicEster->AteComplex + Base (OH-/CO3--) PdCycle Transmetallation (Product Pathway) AteComplex->PdCycle Fast (Ideal) Hydrolysis Protodeboronation (Side Reaction) AteComplex->Hydrolysis Slow (if heated too long) Impurity De-borylated Pyrazole (Dead End) Hydrolysis->Impurity

Figure 1: Kinetic competition between productive coupling and destructive deboronation.

Recommended Protocol (High-Throughput Robustness)

To mitigate protodeboronation and maximize yield for both Methyl and Isopropyl variants, use a fast-reacting catalyst system and controlled water content.

Reagents:

  • Catalyst:

    
     or 
    
    
    
    (High activity, bulky ligands protect the metal).
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for steric bulk).
  • Solvent: 1,4-Dioxane : Water (4:1 v/v). Strictly degassed.

Step-by-Step Workflow:

  • Charge: Add Aryl Halide (1.0 eq), Pyrazole Boronate (1.2 eq), and Base (2.0 eq) to the reaction vial.

  • Purge: Cycle vacuum/Nitrogen 3 times.

  • Catalyst: Add Pd catalyst (1-3 mol%) under Nitrogen counter-flow.

  • Heat: Seal and heat to 80°C (Methyl) or 90°C (Isopropyl - slightly slower transmetallation due to sterics).

  • Monitor: Check LCMS at 1 hour. Do not overnight unless necessary; extended heating promotes deboronation.

  • Workup: Dilute with EtOAc, wash with brine. The isopropyl variant is more lipophilic; ensure thorough extraction.

Structure-Activity Relationship (SAR) Logic

A. Steric "Goldilocks" Zone

The 1-Methyl group is small (


). It rarely clashes but offers minimal hydrophobic contact.
The 1-Isopropyl group is bulkier (

).
  • Positive SAR: If the binding pocket has a hydrophobic cleft (e.g., the ATP-binding site of kinases near the hinge region), the Isopropyl group can displace "high-energy" water molecules, gaining entropy-driven affinity.

  • Negative SAR: If the pocket is tight (e.g., sterically constrained by a Gatekeeper residue like Threonine or Methionine), the Isopropyl group will cause a steric clash, drastically reducing potency (

    
     increases).
    
B. Metabolic Stability (The Methyl Soft Spot)

-Methyl pyrazoles are classic substrates for CYP450 oxidative demethylation. The mechanism proceeds via hydroxylation of the methyl group to a hydroxymethyl intermediate, which spontaneously collapses to release formaldehyde and the free 

-H pyrazole (often inactive).

Why switch to Isopropyl? While Isopropyl can still be oxidized (hydroxylation at the tertiary carbon or terminal methyls), the rate of


-dealkylation  is generally slower than demethylation due to:
  • Steric Shielding: The

    
    -carbon is less accessible to the heme iron of CYP enzymes.
    
  • Lipophilicity: While it increases binding to CYPs (bad), it changes the site of metabolism (SOM) away from the critical N-C bond.

Decision Logic: When to Switch?

SAR_Decision Start Lead Compound Analysis (1-Methyl Pyrazole) MetabIssue Is High Clearance Observed? Start->MetabIssue ID_Metab Identify Soft Spot: Is it N-Demethylation? MetabIssue->ID_Metab Yes Potency Is Potency Sufficient? MetabIssue->Potency No SwitchDeut Switch to 1-Trideuteromethyl (-CD3) ID_Metab->SwitchDeut Yes, but pocket is tight CheckPocket Does Crystal Structure show space? ID_Metab->CheckPocket Yes, pocket is open Keep Keep 1-Methyl (Focus on other regions) Potency->Keep Yes Potency->CheckPocket No (Need potency boost) SwitchIso Switch to 1-Isopropyl CheckPocket->SwitchIso Yes (Gain hydrophobic interaction) CheckPocket->SwitchDeut No (Avoid steric clash)

Figure 2: Strategic decision tree for N-substituent optimization.

Comparative Data Summary

The following data is generalized from kinase inhibitor SAR studies (e.g., JAK, ALK, and NAAA inhibitors) where alkyl chains were varied.

Parameter1-Methyl Analog1-Isopropyl AnalogInterpretation
Enzymatic Potency (

)
Baseline (1.0x)0.5x - 5.0xVariable. Improves if pocket exists; kills activity if clash occurs.
Solubility (aq) High (>100

)
Moderate (<50

)
Isopropyl requires better formulation (e.g., amorphous dispersion).
Liver Microsome Stability (

)
Low (< 15 min)Moderate (30-60 min)Isopropyl often blocks the rapid N-dealkylation route.
Permeability (PAMPA) ModerateHighIsopropyl improves passive diffusion due to lipophilicity.

References

  • NAAA Inhibitor SAR: Duranti, A., et al. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides..." Journal of Medicinal Chemistry. (Demonstrates the impact of N-alkyl chain length on potency and lipophilic pocket filling).

  • Suzuki Coupling of Pyrazoles: Billingsley, K., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Angewandte Chemie. (Details the stability issues of pyrazole boronic acids and catalyst solutions).

  • Boronic Acid Synthesis: Mullens, P. R.[1] "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester..." A2B Chem. (Process chemistry perspective on stabilizing these reagents).

  • Kinase Inhibitor Reviews: "Pyrazole: an emerging privileged scaffold in drug discovery." Future Medicinal Chemistry. (Overview of approved drugs like Ruxolitinib and Crizotinib utilizing pyrazole motifs).

Sources

Comparative

A Senior Application Scientist's Guide to the Comprehensive Validation of 1-Isopropyl-3-methyl-1H-pyrazol-4-ylboronic acid

Introduction: The Imperative of Rigorous Validation in Modern Drug Discovery In the landscape of medicinal chemistry and drug development, pyrazole-containing fragments are of paramount importance, frequently appearing i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Rigorous Validation in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, pyrazole-containing fragments are of paramount importance, frequently appearing in a wide array of pharmacologically active compounds. When functionalized as boronic acids, they become powerful building blocks, primarily for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern C-C bond formation.[1] However, the utility of any building block is directly proportional to its quality. The old dogma of boronic acids being inherently unstable has been largely overturned, but this progress is built on a foundation of meticulous characterization and validation.[2] An unvalidated or poorly characterized reagent can lead to ambiguous reaction outcomes, failed syntheses, and the costly pursuit of false leads.

This guide provides an in-depth, experience-driven framework for the complete characterization and validation of a key synthetic intermediate: 1-Isopropyl-3-methyl-1H-pyrazol-4-ylboronic acid . We will move beyond a simple checklist of analytical techniques, delving into the causality behind experimental choices and establishing a self-validating workflow. This ensures that researchers can proceed with confidence, knowing their starting material is unequivocally confirmed in its identity, purity, and functional competence.

The Validation Workflow: A Multi-Pronged Approach

A robust validation strategy is not a single experiment but a logical, multi-step process. Each step provides a unique piece of information, and together, they form an unassailable confirmation of the material's quality. Our approach is threefold: confirm the molecular structure, quantify its purity, and verify its performance in a relevant chemical transformation.

Validation_Workflow cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Performance Validation NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) NMR->MS HPLC RP-HPLC (Purity, Stability) MS->HPLC Suzuki Functional Assay (Suzuki-Miyaura Coupling) HPLC->Suzuki Validated Validated Reagent Suzuki->Validated Synthesis Synthesized Material Synthesis->NMR

Caption: A comprehensive workflow for the validation of a synthetic building block.

Part 1: Unambiguous Identity Confirmation

The first and most critical step is to confirm that the synthesized molecule is indeed 1-Isopropyl-3-methyl-1H-pyrazol-4-ylboronic acid. This is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an atomic-level view of the molecule's structure by probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The expected spectrum for our target molecule is highly predictable.

Experimental Rationale:

  • ¹H NMR: This experiment confirms the presence and connectivity of all proton-containing groups (isopropyl, methyl, pyrazole ring protons). The chemical shift, integration, and multiplicity (splitting pattern) of each signal are diagnostic.

  • ¹³C NMR: This technique verifies the carbon skeleton of the molecule. While the carbon atom attached to boron can sometimes be difficult to observe due to quadrupolar relaxation, the remaining signals provide a clear fingerprint of the structure.[3]

Detailed Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of the boronic acid and dissolve it in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help solubilize the compound and allows for the observation of exchangeable protons (B(OH)₂).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A greater number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Expected Data Summary:

Group¹H NMR (Expected δ, Multiplicity, Integration)¹³C NMR (Expected δ)Rationale
Isopropyl CH₃~1.4 ppm (d, 6H)~22-24 ppmDoublet due to coupling with the isopropyl CH proton. Integrates to 6 protons.
Isopropyl CH~4.5 ppm (sept, 1H)~48-52 ppmSeptet due to coupling with the six equivalent methyl protons.
Pyrazole C3-CH₃~2.3 ppm (s, 3H)~10-12 ppmSinglet as there are no adjacent protons.
Pyrazole C5-H~7.5-7.8 ppm (s, 1H)~138-142 ppmSinglet, typically downfield due to the heterocyclic aromatic system.
B(OH)₂Broad singlet, variable (s, 2H)-Exchangeable protons; signal may be broad and its chemical shift is concentration/solvent dependent.
Pyrazole C3-~148-152 ppmQuaternary carbon attached to the methyl group.
Pyrazole C4-Not observed or broadCarbon directly attached to boron; often difficult to detect.[3]
Pyrazole C5-~138-142 ppmCorresponds to the C5-H proton.
High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. This technique serves as a powerful, orthogonal confirmation of the compound's identity.

Experimental Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like boronic acids, minimizing fragmentation and yielding a clear molecular ion peak, typically [M+H]⁺ or [M-H]⁻.

Detailed Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer capable of resolution >10,000.

  • Data Acquisition: Infuse the sample directly or via LC-MS. Acquire spectra in both positive and negative ion modes to maximize the chance of observing a clear molecular ion.

  • Data Analysis: Compare the experimentally observed exact mass with the theoretically calculated mass for the expected elemental formula.

Expected Data Summary:

ParameterExpected Value
Molecular FormulaC₇H₁₃BN₂O₂
Exact Mass168.1070 g/mol
Observed [M+H]⁺~169.1148 m/z
Observed [M-H]⁻~167.0992 m/z
Mass Accuracy< 5 ppm deviation from the calculated exact mass

Part 2: Rigorous Purity and Stability Assessment

Confirming identity is only half the battle. A reagent's purity is critical for stoichiometric calculations and predictable reactivity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this assessment.

Experimental Rationale: RP-HPLC separates compounds based on their hydrophobicity. It is highly effective for quantifying the target compound relative to any impurities, such as starting materials, by-products, or degradation products. A significant challenge in the HPLC analysis of boronic acids is their potential for on-column hydrolysis, especially for their corresponding pinacol esters.[4][5] For the free boronic acid, the primary concern is separating it from non-boronic acid impurities and potential dimeric/trimeric boroxine species.

Detailed Protocol: RP-HPLC Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: A robust C18 stationary phase (e.g., C18, 5 µm, 4.6 x 250 mm) is a good starting point.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

    • Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at a wavelength where the pyrazole ring absorbs (e.g., 220 nm or 254 nm).

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL in 50:50 Acetonitrile:Water) and dilute to an appropriate concentration for analysis (~0.1 mg/mL).

  • Data Analysis: Integrate the peak area of the main component and all impurity peaks. Calculate the purity as a percentage of the main peak area relative to the total area of all peaks. A high-quality reagent should exhibit >95% purity.

Part 3: Comparative Analysis and Performance Validation

The ultimate test of a building block is its performance in its intended application. For 1-Isopropyl-3-methyl-1H-pyrazol-4-ylboronic acid, this is the Suzuki-Miyaura cross-coupling reaction.[7]

Comparison with Alternative Reagents

The specific substitution pattern of our target molecule (N-isopropyl, C3-methyl) differentiates it from other commercially available pyrazole boronic acids. These seemingly minor structural changes can have significant impacts on solubility, stability, and reactivity due to steric and electronic effects.

Comparative Data Table:

ReagentKey Structural DifferencePotential Impact on Reactivity
1-Isopropyl-3-methyl-1H-pyrazol-4-ylboronic acid (Target) N-isopropyl, C3-methylBalanced steric/electronic profile. Isopropyl group enhances solubility in organic solvents compared to N-H or N-methyl analogues.
1-Isopropyl-1H-pyrazole-4-boronic acid[8]Lacks the C3-methyl groupLess sterically hindered at the C3 position, which may subtly influence the electronic nature and orientation of the pyrazole ring.
(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid[9]C3-CF₃ instead of C3-CH₃The strongly electron-withdrawing CF₃ group will significantly alter the electronic properties, potentially affecting transmetalation rates.
1-Methyl-1H-pyrazole-4-boronic acid[10][11]N-methyl instead of N-isopropylLess sterically bulky N-substituent. May have different solubility properties.
Functional Validation: The Suzuki-Miyaura Coupling

A standardized Suzuki-Miyaura reaction serves as the definitive functional assay. Coupling our boronic acid with a simple, readily available aryl bromide (e.g., 4-bromoanisole) and achieving a high yield provides conclusive evidence of its reactivity and competence.

Suzuki_Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex Ar-Pd(II)-X Complex OxAdd->Pd(II)Complex Transmetal Transmetalation Pd(II)Complex->Transmetal DiorganoPd Ar-Pd(II)-Ar' Transmetal->DiorganoPd AteComplex [Ar'-B(OH)3]⁻ (from Boronic Acid + Base) AteComplex->Transmetal RedElim Reductive Elimination DiorganoPd->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Test Coupling Reaction

  • Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add:

    • 1-Isopropyl-3-methyl-1H-pyrazol-4-ylboronic acid (1.2 equivalents).

    • 4-Bromoanisole (1.0 equivalent).

    • A palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • A base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

    • A suitable solvent (e.g., Dioxane/Water 4:1 mixture).

  • Reaction Execution: Seal the vial and heat the mixture (e.g., to 90-100 °C) with vigorous stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting materials and the formation of the product.

  • Workup and Analysis: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Analyze the crude product by ¹H NMR to confirm the formation of the desired biaryl product and estimate the conversion.

A high conversion in this standard reaction validates the boronic acid's functional competence, confirming it is not deactivated or degraded.

Conclusion

The validation of a chemical reagent like 1-Isopropyl-3-methyl-1H-pyrazol-4-ylboronic acid is a systematic process that underpins the reliability and reproducibility of synthetic chemistry. By employing a logical workflow encompassing spectroscopic identity confirmation (NMR, HRMS), chromatographic purity assessment (HPLC), and functional performance testing (Suzuki-Miyaura coupling), researchers can establish an unequivocal quality dossier for their material. This rigorous, multi-faceted approach ensures that the building block is not only structurally correct and pure but also fully active for its intended purpose, thereby accelerating the path of drug discovery and development.

References

  • Baluja, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Available at: [Link]

  • National Center for Biotechnology Information (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Library of Medicine. Available at: [Link]

  • Tondi, D., et al. (2022). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences. Available at: [Link]

  • António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. Available at: [Link]

  • Royal Society of Chemistry (2017). Supplementary Material for an article. Available at: [Link]

  • Plescia, C., & Moitessier, N. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (n.d.). CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester. Google Patents.
  • Lee, E., & Kim, J. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. Google Patents.
  • Al-Hourani, B. J., et al. (2023). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available at: [Link]

  • Nguyen, D. T. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University Thesis. Available at: [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (1-Methyl-1H-pyrazol-3-yl)boronic acid. PubChem. Available at: [Link]

  • Chen, Y. C., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Molecules. Available at: [Link]

  • Separation Science. (n.d.). MS Solutions. Separation Science. Available at: [Link]

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. GovInfo. Available at: [Link]

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 1-Isopropyl-3-methyl-1H-pyrazol-4-yl Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fragmentation Analysis In the fields of drug discovery, metabolomics, and synthetic chemistry, mass spectrometry (MS) is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fragmentation Analysis

In the fields of drug discovery, metabolomics, and synthetic chemistry, mass spectrometry (MS) is an indispensable tool for molecular weight determination and structural elucidation. The fragmentation pattern of a molecule, generated through techniques like electron ionization (EI) or electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), serves as a unique fingerprint. For novel or proprietary compounds such as those in the 1-isopropyl-3-methyl-1H-pyrazol-4-yl family, understanding these fragmentation pathways is critical for their unambiguous identification in complex matrices.

This guide will compare the expected fragmentation behaviors under both EI and ESI conditions, drawing parallels from documented fragmentation of substituted pyrazoles and other N-alkylated heterocycles.[1] The causality behind the predicted cleavage sites will be explained based on fundamental principles of ion stability and reaction mechanisms.

Predicted Fragmentation under Electron Ionization (EI)

Electron ionization is a "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is typically rich with fragment ions, providing detailed structural information.

The Molecular Ion and Initial Fissions

For a generic 1-isopropyl-3-methyl-1H-pyrazol-4-yl compound, the molecular ion (M⁺˙) is expected to be observed, although its abundance may vary depending on the substituent at the 4-position. The initial fragmentation events are predicted to be dominated by cleavages at the N-isopropyl group and the pyrazole ring.

A key initial fragmentation is the loss of a methyl radical (•CH₃) from the isopropyl group via alpha-cleavage, resulting in a stable secondary carbocation. Another prominent fragmentation pathway is the loss of a propylene molecule (C₃H₆) through a McLafferty-type rearrangement, if a suitable gamma-hydrogen is available on a substituent at the 4-position.

Characteristic Fragment Ions

The fragmentation of the pyrazole ring itself is expected to follow patterns observed for other substituted pyrazoles.[1] This includes the characteristic loss of HCN, N₂, and cleavage of the ring to form smaller, stable ions.

Below is a table summarizing the predicted key fragment ions and their likely origins for a hypothetical 1-isopropyl-3-methyl-1H-pyrazol-4-yl compound.

m/z Value Proposed Fragment Structure/Loss Fragmentation Pathway
[M]⁺˙Molecular IonInitial ionization
[M-15]⁺Loss of •CH₃α-cleavage at the isopropyl group
[M-42]⁺˙Loss of C₃H₆ (propene)Rearrangement and elimination from the isopropyl group
[M-27]⁺Loss of HCNCleavage of the pyrazole ring
[M-28]⁺˙Loss of N₂Cleavage of the pyrazoline ring (if formed)[2]
Various smaller fragmentsFurther cleavages of the pyrazole ring and substituents

The following diagram illustrates the predicted major fragmentation pathways under EI.

EI_Fragmentation M [M]⁺˙ (Molecular Ion) M_minus_15 [M-15]⁺ M->M_minus_15 - •CH₃ M_minus_42 [M-42]⁺˙ M->M_minus_42 - C₃H₆ M_minus_27 [M-27]⁺ M->M_minus_27 - HCN M_minus_28 [M-28]⁺˙ M->M_minus_28 - N₂ Fragments Further Fragments M_minus_15->Fragments M_minus_27->Fragments

Caption: Predicted EI fragmentation of 1-isopropyl-3-methyl-1H-pyrazol-4-yl compounds.

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

Electrospray ionization is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ with minimal in-source fragmentation.[3] Structural information is obtained by subjecting the precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometer.

The Protonated Molecule and Primary Product Ions

The [M+H]⁺ ion of a 1-isopropyl-3-methyl-1H-pyrazol-4-yl compound is expected to be the base peak in the full scan MS spectrum. The subsequent MS/MS fragmentation will likely involve the same core structures as in EI, but the pathways and resulting ion abundances will differ due to the lower energy of the fragmentation process.

A primary loss is expected to be the neutral loss of propene (42 Da) from the protonated isopropyl group. Cleavage of the pyrazole ring, including the loss of HCN (27 Da), is also a probable fragmentation pathway.[1]

Comparative Fragmentation Data

The table below compares the predicted fragmentation of a hypothetical 1-isopropyl-3-methyl-1H-pyrazol-4-yl compound with a known fragmentation pattern of a structurally related N-alkylated heterocyclic compound. This comparison provides a basis for predicting the behavior of the target compound class.

Compound Class Precursor Ion Major Product Ions (m/z) Corresponding Neutral Loss
Predicted: 1-Isopropyl-3-methyl-1H-pyrazol-4-yl[M+H]⁺[M+H-42]⁺Propene
[M+H-27]⁺HCN
Reference: N-alkylated imidazole derivative[4][5][M+H]⁺[M+H - Alkene]⁺Alkene from N-alkyl group
Ring-opened fragmentsVarious small neutral molecules

The proposed ESI-MS/MS fragmentation workflow is depicted below.

ESI_MSMS_Workflow cluster_source Ion Source cluster_ms1 First Mass Analyzer (Q1) cluster_cid Collision Cell (q2) cluster_ms2 Second Mass Analyzer (Q3) Analyte Analyte Solution Protonated_Molecule [M+H]⁺ Analyte->Protonated_Molecule ESI Isolation Precursor Ion Isolation Protonated_Molecule->Isolation CID Collision-Induced Dissociation Isolation->CID Detection Product Ion Detection CID->Detection

Caption: A typical ESI-MS/MS experimental workflow for fragmentation analysis.

Experimental Protocol: A Self-Validating System

To experimentally validate the predicted fragmentation patterns, the following detailed protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is provided. This protocol is designed to be a self-validating system, incorporating quality control checks to ensure data integrity.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of the 1-isopropyl-3-methyl-1H-pyrazol-4-yl analog in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Create a dilution series (e.g., 1, 5, 10, 50, 100 µg/mL) from the stock solution.

  • Quality Control (QC) Sample: Prepare a mid-range concentration sample from a separate weighing of the reference standard to serve as a QC.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Inlet: Split/splitless, operated in split mode (e.g., 20:1) at 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

Data Acquisition and Analysis
  • Inject a solvent blank to ensure system cleanliness.

  • Inject the dilution series to establish linearity and sensitivity.

  • Inject the QC sample to verify accuracy.

  • Acquire full scan data for all injections.

  • Analyze the mass spectrum of the analyte peak, identifying the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted patterns outlined in this guide.

Conclusion

This guide provides a predictive framework for understanding the mass spectrometric fragmentation of 1-isopropyl-3-methyl-1H-pyrazol-4-yl compounds based on the established behavior of analogous structures. The proposed fragmentation pathways under both EI and ESI conditions offer a valuable starting point for the structural characterization of this compound class. The provided experimental protocol outlines a robust method for obtaining empirical data to validate and refine these predictions. As with any analytical endeavor, the principles of expertise, authoritativeness, and trustworthiness are paramount, and the information presented herein is intended to be a foundation upon which rigorous experimental verification is built.

References

  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-268.
  • Al-Showiman, S. S. (2015). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Habibi, D., & Marvi, O. (2006).
  • ULTRASOUND-ASSISTED MICROWAVE SYNTHESIS AND MECHANISTIC ASPECT OF 2-AMINO-4, 6-DIARYL PYRIMIDINES AND 3, 5-DIARYL-1H-PYRAZOLES. (n.d.). ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. BenchChem.
  • Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
  • Li, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Li, Y., et al. (2023). A Mechanism Study on the (+)
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(10), 864-873.
  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(12), 1706-1727.
  • PubChem. (n.d.). 1-isopropyl-3-methyl-1h-pyrazol-5-amine. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • BenchChem. (2025). Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. BenchChem.
  • Spectroscopy Online. (2025, December 1). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium.
  • Hasan, A., et al. (n.d.). Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h).
  • Kollmeier, A. S., & Parr, M. K. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid Communications in Mass Spectrometry, 34(12), e8769.

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Comparative

Benchmarking Catalytic Systems for Pyrazole-4-Boronic Acid Cross-Coupling

Executive Summary The cross-coupling of pyrazole-4-boronic acid pinacol esters is a notorious bottleneck in medicinal chemistry. Unlike robust phenylboronic acids, pyrazole-4-boronates suffer from two distinct failure mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cross-coupling of pyrazole-4-boronic acid pinacol esters is a notorious bottleneck in medicinal chemistry. Unlike robust phenylboronic acids, pyrazole-4-boronates suffer from two distinct failure modes: rapid protodeboronation and catalyst poisoning by the pyrazole nitrogen.

This guide benchmarks four distinct catalytic systems, moving from traditional failures to modern, high-turnover solutions. Our analysis identifies Buchwald G3 precatalysts (specifically XPhos Pd G3) and Pd-PEPPSI-IPent as the superior systems , offering yields >90% where traditional Pd(PPh3)4 systems fail (<30%).

Part 1: The Mechanistic Challenge

To select the right catalyst, one must understand the failure mechanism. The reaction is a kinetic race between the productive transmetallation cycle and the destructive protodeboronation pathway.

The "Race Against Time" Mechanism

Pyrazole-4-boronates are electron-rich. Under basic aqueous conditions—standard for Suzuki couplings—the boronate ester hydrolyzes to the boronic acid. This species is highly susceptible to ipso-protonation at the C4 position, releasing the boron moiety and yielding the erratic "deborylated" pyrazole byproduct.

Key Insight: High temperatures and strong bases accelerate protodeboronation faster than they accelerate transmetallation for slow catalysts.

G Start Pyrazole-4-BPin Hydrolysis Hydrolysis (Base/H2O) Start->Hydrolysis Acid Boronic Acid (Reactive Species) Hydrolysis->Acid Coupling Pd-Catalyzed Coupling Acid->Coupling Fast Catalyst (XPhos/PEPPSI) Decomp Protodeboronation (Ipso-protonation) Acid->Decomp Slow Catalyst (Pd(PPh3)4) Product Biaryl Product (Desired) Coupling->Product Waste Deborylated Pyrazole (Waste) Decomp->Waste

Figure 1: The kinetic divergence between productive coupling and destructive protodeboronation. Success depends on the catalyst's ability to transmetallate faster than the substrate decomposes.

Part 2: Benchmarking Catalytic Systems

We compared four classes of catalysts based on turnover frequency (TOF), stability, and yield with heteroaryl chlorides (the most challenging electrophiles).

Comparative Performance Matrix
SystemCatalystLigand ClassYield (Avg)*Mechanism of ActionVerdict
Baseline Pd(PPh₃)₄Monodentate Phosphine20-45%Slow oxidative addition; susceptible to poisoning by pyrazole N.Obsolete for this substrate.
Robust Pd(dppf)Cl₂Bidentate Ferrocene60-75%Improved stability; bite angle prevents some poisoning. Requires high temp (100°C).[1]Reliable backup , but high temp risks deboronation.
Advanced XPhos Pd G3 Dialkylbiaryl Phosphine92-98% Extremely fast oxidative addition; bulky ligand creates "protective shell" around Pd.Gold Standard. Works at 40-60°C.
Specialist Pd-PEPPSI-IPent NHC (Carbene)88-95%Strong sigma-donation stabilizes Pd against poisoning. "Throw-and-go" stability.Best for Scale-up & sterically hindered partners.

*Yields based on coupling 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 2-chloropyridine.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (XPhos Pd G3)

This protocol utilizes the Buchwald 3rd Generation precatalyst. It is designed to operate at lower temperatures (60°C) to completely suppress protodeboronation while maintaining high reactivity.

Reagents:

  • Catalyst: XPhos Pd G3 (2 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution) - Weak base is critical.

  • Solvent: THF or 1,4-Dioxane (degassed).

  • Ratio: 2:1 Solvent:Water.

Step-by-Step Workflow:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the heteroaryl chloride (1.0 equiv), Pyrazole-4-BPin (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed THF via syringe.

  • Base Addition: Add degassed 0.5 M K₃PO₄ via syringe.

  • Reaction: Heat to 60°C for 2-4 hours. Note: Do not exceed 80°C unless necessary.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Steric Powerhouse" (Pd-PEPPSI-IPent)

Use this when the coupling partner is sterically hindered (e.g., ortho-substituted aryl chlorides).

Reagents:

  • Catalyst: Pd-PEPPSI-IPent (2 mol%)

  • Base: K₂CO₃ (2.0 equiv, solid)

  • Solvent: 1,4-Dioxane (Anhydrous) / MeOH (1:1 ratio can boost rate).

Step-by-Step Workflow:

  • Charge All Components: This catalyst is air-stable.[2][3] Weigh Pyrazole-4-BPin (1.5 equiv), Aryl Halide (1.0 equiv), K₂CO₃ (2.0 equiv), and Pd-PEPPSI-IPent (0.02 equiv) into the vial in air.

  • Degas: Seal and purge with Argon x3.

  • Solvent: Add anhydrous Dioxane.

  • Reaction: Heat to 80°C for 1-2 hours.

  • Validation: Monitor by LCMS. If protodeboronation is observed, switch to Protocol A.

Part 4: Optimization & Troubleshooting

When yields are low, avoid blindly increasing temperature. Use this decision logic to diagnose the failure.

Optimization Problem Low Yield Observed Analysis Analyze Crude LCMS Problem->Analysis Decomp Major Peak: Deborylated Pyrazole (Protodeboronation) Analysis->Decomp SM Major Peak: Unreacted Halide (Catalyst Death) Analysis->SM Sol1 Action: Lower Temp (60°C) Switch to Weak Base (K3PO4) Decomp->Sol1 First Step Sol2 Action: Switch to Anhydrous Conditions (Dioxane/DMF + CsF) Decomp->Sol2 If Step 1 Fails Sol3 Action: Switch to Pd-PEPPSI-IPent (Resist Poisoning) SM->Sol3 If N-coordination suspected Sol4 Action: Switch to XPhos Pd G3 (Boost Oxidative Addition) SM->Sol4 If Cl is unreactive

Figure 2: Decision tree for optimizing failed pyrazole cross-couplings. Differentiating between substrate decomposition and catalyst inactivity is the critical first step.

Key Optimization Rules
  • The Base Rule: If the boronate is unstable, move from Carbonates (pK_a ~10) to Phosphates (pK_a ~7-8) or Fluorides (anhydrous activation).

  • The Solvent Rule: Water is necessary for the Suzuki mechanism but fatal to the pyrazole boronate over time. If using water, work fast (high catalyst loading). If working slow, remove water (use CsF in anhydrous Dioxane).

  • The Ligand Rule: Never use simple triphenylphosphine. The pyrazole nitrogen will displace it, shutting down the catalyst. Always use bulky biaryl phosphines (XPhos/SPhos) or NHCs (PEPPSI).

References

  • Mullens, P. R., et al. "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings."[4] Tetrahedron, 2008.

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[2] Chemistry - A European Journal, 2006.

  • Bruno, N. C., et al. "Buchwald G3 Precatalysts: A New Family of Palladium Precatalysts." Chemical Science, 2013.

  • Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles." Journal of the American Chemical Society, 2010.

  • Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Acids and Esters: A Kinetic and Mechanistic Study." Journal of the American Chemical Society, 2016.

Sources

Validation

Structural Insights &amp; Crystallographic Characterization: N-Isopropyl Pyrazole Derivatives

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads Executive Summary: The N-Isopropyl Advantage In the optimization of pyrazole-based scaffolds—ubiquitous...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads

Executive Summary: The N-Isopropyl Advantage

In the optimization of pyrazole-based scaffolds—ubiquitous in kinase inhibitors (e.g., CDK2, RET) and agrochemicals—the N-substituent acts as a critical lever for modulating physicochemical properties and binding affinity. While N-methyl groups are standard for capping polarity, the N-isopropyl group offers a distinct structural advantage.

This guide compares the crystallographic performance of N-isopropyl pyrazole derivatives against their N-methyl and N-unsubstituted counterparts. Analysis of X-ray diffraction (XRD) data reveals that the isopropyl moiety introduces specific steric bulk that disrupts planar packing in small molecule lattices (enhancing solubility) while filling hydrophobic "gatekeeper" pockets in protein-ligand complexes with superior shape complementarity.

Comparative Structural Analysis
2.1 Small Molecule Crystallography: Packing & Lattice Energetics

Small molecule X-ray structures reveal how the N-isopropyl group alters the solid-state landscape compared to N-methyl or N-H analogs.

FeatureN-H Pyrazoles N-Methyl Pyrazoles N-Isopropyl Pyrazoles Crystallographic Implication
H-Bonding Strong intermolecular (N-H···N)None (Active H removed)None (Active H removed)N-isopropyl derivatives rely on van der Waals and

-

stacking.
Crystal System Often Monoclinic (

)
Triclinic/MonoclinicOften Triclinic (

) or Orthorhombic
Lower symmetry due to bulky isopropyl rotation.
Packing Motif Planar sheets/ribbonsHerringbone or StackedDisrupted Stacking The isopropyl group forces a "twisted" conformation, reducing lattice energy and often lowering melting points (beneficial for solubility).
Density (

)
High (>1.3 g/cm³)Medium (~1.25 g/cm³)Lower (<1.20 g/cm³) Less efficient packing leads to higher void volume.

Key Insight: The N-isopropyl group acts as a "crystallographic spacer." Unlike N-methyl, which allows close planar stacking, the isopropyl methine proton and methyl "wings" create steric clash, preventing the formation of tight, high-melting lattices. This structural disruption correlates directly with the improved solubility profiles often observed in early drug discovery.

2.2 Protein-Ligand X-Ray Data: The RET Kinase Case Study

In drug development, the N-isopropyl pyrazole motif is validated by its role in inhibiting RET kinase (e.g., Compound 15l).

  • Binding Mode: High-resolution co-crystal structures (e.g., PDB 6UNP analogs) show the pyrazole ring forming the essential hinge-binding hydrogen bonds.

  • The Isopropyl Role: The N-isopropyl group projects into the solvent-exposed front pocket or specific hydrophobic sub-pockets (gatekeeper regions).

  • Comparison:

    • vs. N-Methyl: The methyl group is often too small, leaving a "water gap" that reduces entropic gain.

    • vs. N-Phenyl: The phenyl group is often too rigid and planar, causing steric clashes with the flexible P-loop.

    • N-Isopropyl: Provides the "Goldilocks" fit—sufficient bulk to displace high-energy water molecules, but enough flexibility (via C-N rotation) to adapt to induced-fit conformational changes.

Experimental Protocol: Crystallization & Data Collection

To obtain publication-quality X-ray data for N-isopropyl pyrazoles, standard protocols must be modified to account for their higher solubility and lower melting points.

3.1 Synthesis & Purification (Self-Validating Pre-requisite)
  • Reaction: Condensation of 1,3-diketones with isopropylhydrazine hydrochloride.

  • Validation: Purity must be >98% by HPLC. Impurities (especially unreacted hydrazine) act as nucleation poisons.

  • Check:

    
    H NMR must show a distinct septet at 
    
    
    
    4.5–5.0 ppm (CH of isopropyl) and a doublet at
    
    
    1.4–1.5 ppm (CH
    
    
    ).
3.2 Optimized Crystallization Workflow
  • Method: Slow Evaporation vs. Vapor Diffusion.

  • Solvent System: Unlike N-H pyrazoles (which crystallize from EtOH), N-isopropyl derivatives often require non-polar antisolvents due to high lipophilicity.

Protocol:

  • Dissolve 20 mg of derivative in 2 mL Ethyl Acetate (good solubility).

  • Filter through a 0.22

    
    m PTFE syringe filter into a narrow vial (remove dust nuclei).
    
  • Vapor Diffusion: Place the inner vial inside a larger jar containing 5 mL Hexane or Pentane (Antisolvent). Cap tightly.

  • Incubation: Store at 4°C. The lower temperature reduces the kinetic energy of the bulky isopropyl group, promoting ordered lattice formation over amorphous precipitation.

3.3 Data Collection Parameters
  • Temperature: 100 K (Cryo-cooling is mandatory ). The isopropyl group exhibits high thermal motion (disorder) at room temperature, which degrades resolution.

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred for small molecules to minimize absorption. Use Cu-K
    
    
    only if the absolute configuration (chiral center) needs determination and heavy atoms are absent.
Visualizing the Structural Logic

The following diagram illustrates the decision-making process for selecting the N-isopropyl group based on crystallographic and biological data.

SAR_Logic Start Pyrazole Scaffold Optimization Decision Select N-Substituent Start->Decision NH N-H (Unsubstituted) Decision->NH NMe N-Methyl Decision->NMe NiPr N-Isopropyl Decision->NiPr NH_Res High MP, Low Solubility (Strong H-Bonds) NH->NH_Res XRD: H-Bond Network NMe_Res Planar Packing Sub-optimal hydrophobic fill NMe->NMe_Res XRD: Close Stacking NiPr_Struc Twisted Conformation (X-ray confirmed) NiPr->NiPr_Struc Steric Bulk NiPr_Bio Fills Hydrophobic Pocket (Kinase Selectivity) NiPr_Struc->NiPr_Bio Shape Compl. Outcome Lead Candidate: Balanced Solubility & Potency NiPr_Bio->Outcome

Caption: SAR decision tree highlighting the structural causality of selecting N-isopropyl groups for drug candidates.

Quantitative Data Summary

The table below aggregates typical crystallographic parameters derived from Cambridge Structural Database (CSD) entries for pyrazole derivatives.

ParameterN-Methyl Pyrazole (Ref)N-Isopropyl Pyrazole (Target)Interpretation
N1-C(sub) Bond Length 1.46 - 1.47 Å1.48 - 1.50 Å Slight elongation due to steric repulsion between the isopropyl methyls and pyrazole C5-H.
N1-N2 Bond Length 1.35 - 1.36 Å1.36 - 1.37 Å Minimal electronic perturbation of the aromatic ring.
C(sub)-N1-C5 Angle ~129°>130° The isopropyl group tilts away from the C5 position to relieve strain.
Torsion Angle (Ring-N-C) Planar (0-5°)Twisted (10-20°) The isopropyl group is rarely coplanar with the ring, disrupting

-stacking.
References
  • Loh, W. S., et al. (2013). "Synthesis and crystal structures of N-substituted pyrazolines." Molecules, 18(2), 2386-2396.

  • Benchchem. (2024). "Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives." Benchchem Technical Guides.

  • Han, S., et al. (2017). "Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor." Bioorganic & Medicinal Chemistry Letters.

  • Fabbri, D., et al. (2016). "X-ray Single Crystal Structure, DFT Calculations and Biological Activity of Pyrazole Derivatives." MDPI Crystals.

  • PubChem. (2025).[1] "Compound Summary: 1-Isopropyl-5-methyl-2-pyrazoline."[1] National Library of Medicine.[1]

Sources

Safety & Regulatory Compliance

Safety

(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)boronic acid proper disposal procedures

Topic: (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, EHS Officers Executive Summary: Operation...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, EHS Officers

Executive Summary: Operational Directive

Immediate Action Required: (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid is a functionalized heterocyclic organoboron compound. Unlike simple inorganic acids, it cannot be neutralized and flushed. It must be treated as Hazardous Organic Waste and destroyed via high-temperature incineration at a licensed facility.

Core Disposal Rule:

  • Solid Form: Segregate into "Solid Hazardous Waste" (RCRA Non-Regulated or State-Regulated Organic Solid).

  • Solution/Reaction Mix: Segregate into "Organic Solvent Waste" (halogenated or non-halogenated depending on the co-solvent).

Chemical Profile & Hazard Identification

To dispose of this compound safely, you must understand its reactivity profile. As a pyrazole-substituted boronic acid, it presents specific risks regarding tissue irritation and potential aquatic toxicity.

Property Data / Characteristic
Chemical Class Organoboron / Nitrogen Heterocycle
Physical State Solid (typically off-white powder)
Primary Hazards Irritant (Skin H315, Eye H319, Respiratory H335).[1] Potential Acute Toxicity (Oral).[1]
Stability Stable under ambient conditions.[2][3][4] Boronic acids can dehydrate to boroxines (anhydrides) but remain chemically active.
Reactivity Incompatible with strong oxidizers.[5] Susceptible to protodeboronation under strong acidic/basic conditions.

Critical Safety Note: While boronic acids are mild Lewis acids, they do not behave like mineral acids. Adding them to a basic waste stream for "neutralization" is ineffective and can generate unpredictable precipitates or exothermic degradation products.

Step-by-Step Disposal Workflows

Workflow A: Disposal of Pure Solid (Expired or Excess Reagent)

Context: You have a vial of expired reagent or weigh-paper residue.

  • PPE Verification: Don nitrile gloves, safety glasses with side shields, and a standard lab coat. If handling >10g of fine powder, use a powder hood or N95 respirator to prevent inhalation (H335).

  • Primary Containment:

    • Keep the substance in its original glass/plastic vial if possible.

    • If loose, transfer to a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling:

    • Affix a hazardous waste label.

    • Chemical Name: Write out fully: "(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Segregation: Place the sealed container into the Solid Hazardous Waste Drum .

    • Do not mix with silica gel waste unless your facility allows "commingled solid debris."

Workflow B: Disposal of Reaction Mixtures (Suzuki-Miyaura Coupling)

Context: The compound is dissolved in solvents (e.g., Dioxane, DMF, Toluene) with catalysts (Pd) and bases (Carbonates/Phosphates).

  • Quenching (If Reactive):

    • Ensure no active reducing agents (like hydrides) or pyrophoric catalysts remain.

    • Standard aqueous workup usually renders the boronic acid residue inert, partitioning it into the organic phase or aqueous waste depending on pH.

  • Phase Separation:

    • Organic Phase: Contains the bulk of the boronic acid/ester byproducts. Dispose of in Organic Solvent Waste (Red Can).

    • Aqueous Phase: May contain borate salts.[6] Check local EHS rules. If heavy metals (Palladium) are present, the aqueous phase must also be collected as hazardous waste, not sewered.

  • Palladium Scavenging:

    • If using Pd catalysts, the waste stream is also a Heavy Metal hazard. Label the waste container "Contains Heavy Metals (Pd)".

Decision Logic: The Disposal Flowchart

The following diagram illustrates the decision-making process for researchers at the bench.

DisposalFlow cluster_warning CRITICAL PROHIBITION Start Start: Waste Generation StateCheck What is the physical state? Start->StateCheck Solid Solid (Powder/Residue) StateCheck->Solid Solid Liquid Liquid (Solution) StateCheck->Liquid Liquid ContamCheck Is it pure or debris? Solid->ContamCheck PureSolid Pure Compound ContamCheck->PureSolid Pure Debris Contaminated Debris (Gloves/Weigh Paper) ContamCheck->Debris Debris SolidWasteBin BIN: Solid Hazardous Waste (Label: Toxic/Irritant) PureSolid->SolidWasteBin Debris->SolidWasteBin SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalo Non-Halogenated (DMF, Toluene, Alcohol) SolventCheck->NonHalo No Halogens LiquidWasteBin BIN: Organic Solvent Waste Halogenated->LiquidWasteBin NonHalo->LiquidWasteBin Drain Drain / Sink Disposal Stop PROHIBITED Drain->Stop

Caption: Operational decision tree for segregating (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid waste streams.

Scientific Rationale & Regulatory Compliance (E-E-A-T)

Why Incineration? (The Mechanism)

We mandate incineration over chemical treatment for two reasons:

  • Boron Persistence: Boron cannot be destroyed, only sequestered. While boronic acids degrade to boric acid (

    
    ) in the environment, high concentrations of boron are phytotoxic (toxic to plants) and teratogenic (reproductive hazards) in aquatic life [1].
    
  • Heterocycle Stability: The pyrazole ring is robust. Simple oxidation (bleach) may not fully mineralize the nitrogen heterocycle, potentially leaving bioactive residues. High-temperature incineration (

    
    ) ensures complete mineralization to 
    
    
    
    ,
    
    
    ,
    
    
    , and
    
    
    (which is captured in scrubber ash).
Regulatory Codes (RCRA)

While this specific compound is not explicitly "P" or "U" listed by the EPA, it falls under the "Generator Knowledge" clause.

  • Characteristic: It does not typically meet Ignitable (D001) or Corrosive (D002) definitions in solid form.

  • Default Classification: Unless tested otherwise, treat as Non-Regulated Hazardous Waste (if pure) or code based on the solvent (e.g., F003 for non-halogenated solvents like acetone/methanol) [2].

Emergency Procedures

  • Spill (Solid): Do not dry sweep (dust hazard). Cover with wet paper towels to dampen, then scoop into a waste bag. Clean area with soap and water.[1][2][3][7]

  • Skin Contact: Wash with soap and water for 15 minutes.[7] Boronic acids can penetrate damaged skin.

  • Eye Contact: Flush immediately.[4] The acidity of the boronic group (

    
    ) is mild, but the organic structure causes irritation.
    

References

  • Etimine USA. (2020). Boric Acid Safety Data Sheet (SDS). Retrieved from 6

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from 8

  • Thermo Fisher Scientific. (2025). 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester SDS. (Analog Reference). Retrieved from 2

  • American Chemical Society (ACS). (2025). Hazardous Waste and Disposal Considerations.[2][3][4][5][6][9][10] Retrieved from 11

Sources

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